Toceranib
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGVKWWVXWSJT-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189076 | |
| Record name | Toceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-94-5 | |
| Record name | Toceranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356068-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toceranib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCERANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Toceranib's Mechanism of Action on the KIT Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant therapeutic application in veterinary oncology, particularly for the treatment of mast cell tumors in dogs.[1] Its primary mechanism of action involves the competitive inhibition of the ATP binding site of several RTKs, including the stem cell factor receptor, KIT.[2][3] Dysregulation of KIT signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, making it a critical therapeutic target.[4][5] This technical guide provides an in-depth exploration of the molecular interactions between this compound and the KIT receptor, the downstream consequences of this inhibition, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism of Action: Inhibition of KIT Phosphorylation
The KIT protein is a receptor tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and activates its intrinsic kinase activity.[6][7] This leads to autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for downstream signaling molecules and initiating a cascade of events that regulate cell proliferation, survival, and differentiation.[5][8] In many mast cell tumors, mutations in the c-kit gene lead to constitutive, ligand-independent activation of the KIT receptor, driving uncontrolled cell growth.[4][9]
This compound functions as a competitive inhibitor of ATP at the intracellular kinase domain of the KIT receptor.[2][10] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group to tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the KIT receptor.[2][11] This inhibition has been demonstrated to occur in both wild-type and constitutively active mutant forms of KIT.[11] The direct consequence of this action is the abrogation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in tumor cells dependent on KIT signaling.[4][10]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound's inhibitory action on KIT and other receptor tyrosine kinases has been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.
| Parameter | Cell Line | Value | Reference |
| IC50 | Parental C2 (canine mastocytoma with c-kit mutation) | < 10 nM | [4][12] |
| IC50 | This compound-Resistant C2 Sublines (TR1, TR2, TR3) | > 1,000 nM | [4][13] |
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound on Cell Proliferation.
| Kinase Target | Inhibition Constant (Ki) | Reference |
| PDGFRβ | 5 nM | [10][13][14][15][16] |
| Flk-1/KDR (VEGFR2) | 6 nM | [10][13][14][15][16] |
| KIT | Potent Inhibition (specific Ki not consistently reported in provided abstracts) | [11][13][14][15][16] |
Table 2: Kinase Inhibition Constants (Ki) of this compound.
Downstream Signaling Pathways Modulated by this compound
Inhibition of KIT phosphorylation by this compound leads to the downregulation of several critical downstream signaling pathways. The primary pathways affected include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Activated KIT recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT. This compound's inhibition of KIT blocks this initial activation step.
-
Ras/MAPK/ERK Pathway: This cascade plays a central role in regulating cell growth, differentiation, and survival. Activated KIT can initiate this pathway through the recruitment of Grb2/Sos, leading to the activation of Ras, Raf, MEK, and finally ERK. By preventing KIT autophosphorylation, this compound effectively shuts down this signaling cascade.[17]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation, differentiation, and apoptosis.[8] KIT activation can lead to the phosphorylation and activation of STAT proteins. This compound's action on KIT interrupts this activation.
Figure 1: this compound's inhibition of KIT receptor and downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and Proliferation Assay
Objective: To determine the in vitro efficacy of this compound in inhibiting the proliferation of mast cell tumor cells.
Materials:
-
Canine C2 mastocytoma cell line (harboring a c-kit activating mutation).[4][13]
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.[15]
-
This compound phosphate.
-
96-well cell culture plates.
-
Alamar Blue or similar fluorometric bioreductive assay.[4]
-
Fluorometer.
Procedure:
-
Cell Seeding: C2 cells are seeded in triplicate in 96-well plates at a density of 2,000 cells per well.[4]
-
Drug Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.[4] A vehicle control (e.g., DMSO) is also included.
-
Proliferation Assessment: After the incubation period, a fluorometric bioreductive assay (e.g., Alamar Blue) is used to measure the relative number of viable cells.[4]
-
Data Analysis: The fluorescence intensity is measured using a fluorometer. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
Figure 2: Workflow for cell proliferation assay to determine this compound IC50.
Western Blot Analysis of KIT Phosphorylation
Objective: To assess the effect of this compound on the autophosphorylation of the KIT receptor.
Materials:
-
C2 mastocytoma cells.
-
This compound phosphate.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies: anti-phospho-KIT (e.g., Tyr719) and anti-total-KIT.[4]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: C2 cells are treated with increasing concentrations of this compound for a specified time (e.g., 24 hours).[9] The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated KIT and total KIT. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the phosphorylated KIT band is normalized to the intensity of the total KIT band to determine the relative level of KIT phosphorylation.
Figure 3: Workflow for Western blot analysis of KIT phosphorylation.
Mechanisms of Acquired Resistance
A significant challenge in this compound therapy is the development of acquired resistance.[4][9] One of the primary mechanisms of resistance is the emergence of secondary mutations in the c-kit gene.[4][18][19] These mutations, often located in the juxtamembrane or kinase domains of the KIT receptor, can interfere with this compound binding or stabilize the active conformation of the receptor, rendering the drug less effective.[4][20] Studies have identified several such mutations in this compound-resistant cell lines.[4][20] Additionally, chronic exposure to this compound can lead to the overexpression of c-kit mRNA and KIT protein, which may also contribute to resistance.[4][12][20]
Conclusion
This compound exerts its therapeutic effect by acting as a potent and selective inhibitor of the KIT receptor tyrosine kinase. By competitively blocking the ATP binding site, it prevents receptor autophosphorylation and the activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The quantitative data from in vitro studies clearly demonstrate its efficacy in inhibiting cells with activating c-kit mutations. Understanding the detailed mechanism of action, the affected signaling cascades, and the experimental methodologies used to characterize these interactions is essential for the continued development and optimization of targeted cancer therapies. Furthermore, elucidating the mechanisms of acquired resistance is critical for developing strategies to overcome this clinical challenge.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety Evaluation of Combination Vinblastine and this compound Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndsr.co.uk [ndsr.co.uk]
- 4. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIT gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Kit signaling pathway Gene Ontology Term (GO:0038109) [informatics.jax.org]
- 7. KIT (gene) - Wikipedia [en.wikipedia.org]
- 8. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. glpbio.com [glpbio.com]
- 16. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. Genetic alterations of KIT during clonal expansion and subsequent acquisition of resistance to this compound in a canine mast cell tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Deep Dive: Structural and Functional Comparison of SU11654 and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two structurally related multi-targeted receptor tyrosine kinase (RTK) inhibitors: SU11654 (Toceranib) and Sunitinib. Both compounds, developed from a similar chemical scaffold, have garnered significant interest in oncology for their potent anti-angiogenic and anti-tumor activities. This document will dissect their structural nuances, compare their inhibitory profiles against key oncogenic kinases, and provide detailed experimental methodologies for their synthesis and evaluation.
Chemical Structure and Physicochemical Properties
SU11654 and Sunitinib share a common oxindole core, a privileged scaffold in kinase inhibitor design. Their structural similarity is evident in the pyrrole-carboxamide moiety attached to the oxindole. The key distinction lies in the substituent on the ethylamino group of the carboxamide side chain. Sunitinib possesses a diethylamino group, whereas SU11654 (this compound) incorporates a pyrrolidin-1-yl group. This seemingly minor alteration can influence the compound's physicochemical properties, including solubility, membrane permeability, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
| Property | SU11654 (this compound) | Sunitinib |
| IUPAC Name | N-(2-(pyrrolidin-1-yl)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| Molecular Formula | C22H25FN4O2 | C22H27FN4O2 |
| Molecular Weight | 396.47 g/mol | 398.47 g/mol [1] |
Mechanism of Action and Target Kinase Profile
Both SU11654 and Sunitinib are potent, orally bioavailable inhibitors of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation and subsequent activation of downstream signaling pathways. Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-Kit).
Quantitative Inhibitory Activity
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for SU11654 and Sunitinib against their key kinase targets. These values provide a quantitative measure of their potency and selectivity.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Target Kinase | SU11654 (this compound) | Sunitinib |
| VEGFR-2 (KDR/Flk-1) | <10[2] | 80[1][3][4][5] |
| PDGFRβ | - | 2[1][3][4][5] |
| c-Kit | <10[2] | - |
Table 2: Comparative Inhibitory Activity (Ki, nM)
| Target Kinase | SU11654 (this compound) | Sunitinib |
| VEGFR-2 (KDR/Flk-1) | 6[6][7][8][9] | - |
| PDGFRβ | 5[6][7][8][9] | - |
Note: Ki values for Sunitinib against these specific targets were not as consistently reported in the searched literature as IC50 values.
Signaling Pathways
SU11654 and Sunitinib exert their anti-cancer effects by disrupting key signaling cascades downstream of VEGFR, PDGFR, and c-Kit. Inhibition of these pathways leads to a reduction in tumor angiogenesis, decreased tumor cell proliferation, and induction of apoptosis.
Caption: VEGFR Signaling Pathway.
Caption: PDGFR Signaling Pathway.
Caption: c-Kit Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of SU11654 and Sunitinib.
Synthesis Protocols
The synthesis of both Sunitinib and SU11654 generally involves the condensation of a substituted pyrrole-3-carboxamide with a 5-fluorooxindole derivative.
Caption: General Synthesis Workflow.
4.1.1 Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib Intermediate)
-
Amidation: To a solution of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes. Add N,N-diethylethane-1,2-diamine and continue stirring at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
Formylation (Vilsmeier-Haack reaction): To a solution of the amide in anhydrous DMF at 0°C, add phosphorus oxychloride dropwise. Allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) and extract with an organic solvent. Dry the organic layer and concentrate to yield the formylated intermediate.
4.1.2 Synthesis of Sunitinib
-
Condensation: To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoroindolin-2-one in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., pyrrolidine). Reflux the mixture for several hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum to yield Sunitinib. Further purification can be achieved by recrystallization.
(Note: The synthesis of SU11654 follows a similar protocol, substituting N,N-diethylethane-1,2-diamine with N-(pyrrolidin-2-yl)ethan-1-amine in the amidation step.)
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of SU11654 and Sunitinib against a target kinase.
Caption: In Vitro Kinase Assay Workflow.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer
-
SU11654 and Sunitinib (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP)
-
96-well or 384-well plates
-
-
Procedure:
-
Add kinase and inhibitor (SU11654 or Sunitinib) at various concentrations to the wells of the microplate.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Receptor Phosphorylation Assay
This assay measures the ability of the compounds to inhibit ligand-induced autophosphorylation of the target receptor in a cellular context.
-
Cell Culture and Starvation:
-
Culture cells expressing the target receptor (e.g., HUVECs for VEGFR-2, NIH-3T3 cells overexpressing PDGFRβ) in appropriate growth medium.
-
Seed cells into 96-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the experiment.
-
-
Inhibitor Treatment and Ligand Stimulation:
-
Treat the starved cells with various concentrations of SU11654 or Sunitinib for 1-2 hours.
-
Stimulate the cells with the corresponding ligand (e.g., VEGF for VEGFR-2, PDGF-BB for PDGFRβ) for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Analysis:
-
Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the level of receptor phosphorylation using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total receptor.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
-
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SU11654 and Sunitinib in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Implant human tumor cells (e.g., renal cell carcinoma, gastrointestinal stromal tumor cell lines) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, SU11654, Sunitinib).
-
Administer the compounds orally at a predetermined dose and schedule (e.g., daily).
-
-
Efficacy Evaluation:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis and proliferation).
-
Conclusion
SU11654 and Sunitinib are potent multi-targeted RTK inhibitors with a high degree of structural similarity and overlapping target profiles. While both compounds effectively inhibit key drivers of tumor angiogenesis and proliferation, subtle differences in their chemical structure may lead to variations in their inhibitory potency against specific kinases and their overall pharmacokinetic properties. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel kinase inhibitors, facilitating the development of more effective and selective cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
Toceranib's Molecular Targets in Canine Mast Cell Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib phosphate (Palladia®), a multi-kinase inhibitor, represents a significant advancement in the targeted therapy of canine mast cell tumors (MCTs). Its approval by the U.S. Food and Drug Administration marked a paradigm shift in veterinary oncology, moving towards molecularly targeted treatments. This compound functions as a competitive inhibitor of the ATP binding site on several receptor tyrosine kinases (RTKs).[1] This guide provides a comprehensive overview of the molecular targets of this compound in canine MCTs, detailing the signaling pathways involved, quantitative efficacy data, and the experimental methodologies used to elucidate its mechanism of action.
Primary Molecular Targets of this compound
This compound's therapeutic effect in canine MCTs is primarily attributed to its potent inhibition of a select group of RTKs, particularly members of the split-kinase family. These include KIT, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[2][3]
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT)
The KIT receptor is crucial for the proliferation, differentiation, and survival of mast cells.[4] In a significant portion of canine MCTs, mutations in the c-kit gene, particularly internal tandem duplications (ITDs) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the KIT receptor.[3] This uncontrolled signaling drives tumor growth and progression. This compound directly targets this dysregulated pathway.
Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Mast cells are known to produce Vascular Endothelial Growth Factor (VEGF), which can act in an autocrine or paracrine manner to stimulate VEGFR2 on endothelial cells and potentially on the mast cells themselves.[3] By inhibiting VEGFR2, this compound exerts an anti-angiogenic effect, disrupting the tumor's blood supply.
Signaling Pathway:
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)
PDGFRβ signaling is involved in various cellular processes, including cell growth, proliferation, and migration. In the context of tumors, PDGFRβ is often expressed on pericytes, which are critical for the stabilization of newly formed blood vessels. Inhibition of PDGFRβ can therefore contribute to the anti-angiogenic effects of this compound by destabilizing the tumor vasculature.
Signaling Pathway:
Quantitative Data
The efficacy of this compound has been quantified in several clinical studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value Type | Value (nM) | Cell Line/System |
| PDGFRβ | Kinase Assay | Ki | 5 | N/A |
| Flk-1/KDR (VEGFR2) | Kinase Assay | Ki | 6 | N/A |
| KIT (wild-type) | Cell Proliferation | IC50 | <10 | C2 (canine mastocytoma) |
| KIT (mutant) | Cell Proliferation | IC50 | <10 | C2 (canine mastocytoma) |
| This compound-resistant KIT | Cell Proliferation | IC50 | >1000 | TR1, TR2, TR3 (C2 sublines) |
Data compiled from multiple sources.[1][4][5]
Table 2: Clinical Efficacy of this compound in Canine Mast Cell Tumors
| Study Population | Treatment | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (weeks) | Median Time to Progression (weeks) |
| 86 dogs (blinded phase) | This compound (3.25 mg/kg EOD) | 37.2% | 8.1% | 29.1% | N/A | >6 |
| 63 dogs (blinded phase) | Placebo | 7.9% | 0% | 7.9% | N/A | 3 |
| 145 dogs (all receiving this compound) | This compound (3.25 mg/kg EOD) | 42.8% | 14.5% | 28.3% | 12.0 | 18.1 |
| Dogs with c-Kit ITD mutation | This compound | ~90% | N/A | N/A | N/A | N/A |
| Dogs without c-Kit mutation | This compound | ~25% | N/A | N/A | N/A | N/A |
Data from a multi-center, placebo-controlled, double-blind, randomized study.[5]
Experimental Protocols
The validation of this compound's targets and mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific receptor tyrosine kinase.
Methodology:
-
Reagents: Recombinant human kinase (e.g., KIT, VEGFR2, PDGFRβ), substrate (e.g., a synthetic peptide), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and varying concentrations of this compound.
-
Procedure:
-
The kinase, substrate, and this compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by capturing the phosphorylated substrate on a filter and measuring radioactivity.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) or the inhibitory constant (Ki) is calculated.
Cell Proliferation/Viability Assay (e.g., MTT or Alamar Blue)
Objective: To assess the effect of this compound on the growth and viability of canine mast cell tumor cells in culture.
Methodology:
-
Cell Line: Canine mastocytoma cell lines, such as the C2 line which harbors a c-kit activating mutation, are commonly used.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere (if applicable).
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a period of time (e.g., 72 hours).
-
A viability reagent (e.g., MTT or Alamar Blue) is added to each well. These reagents are converted into a colored or fluorescent product by metabolically active cells.
-
After a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The signal is proportional to the number of viable cells. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is determined.
Western Blotting for Phosphoprotein Analysis
Objective: To directly visualize the inhibition of receptor tyrosine kinase phosphorylation by this compound in whole cells.
Methodology:
-
Cell Culture and Treatment: Canine mast cell tumor cells are cultured and then treated with various concentrations of this compound for a specific duration.
-
Protein Extraction: Cells are lysed to extract total cellular proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-KIT).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
The membrane is then stripped and re-probed with an antibody for the total amount of the target kinase to confirm equal loading.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is compared across different this compound concentrations. A decrease in the phosphoprotein signal with increasing drug concentration indicates target inhibition.
Clinical Implications and c-kit Mutation Status
The presence of a c-kit mutation is a significant predictor of response to this compound. As indicated in Table 2, dogs with MCTs harboring c-kit internal tandem duplications have a substantially higher objective response rate (approximately 90%) compared to those with wild-type c-kit (approximately 25%).[5] This highlights the importance of c-kit as a primary driver of malignancy in a subset of canine MCTs and validates it as a key target for this compound. The clinical benefit observed in dogs with wild-type c-kit is likely due to the inhibition of other targets such as VEGFR2 and PDGFRβ, as well as potential effects on wild-type KIT signaling which is still important for mast cell survival.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with significant activity against canine mast cell tumors. Its primary targets are KIT, VEGFR2, and PDGFRβ. The inhibition of these receptors disrupts key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. The clinical efficacy of this compound is most pronounced in tumors with activating mutations in c-kit, underscoring the importance of this oncogene as a therapeutic target. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel targeted therapies in veterinary oncology.
References
- 1. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Tyrosine kinase inhibitors as an alternative treatment in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
An In-Depth Technical Guide to the In Vitro Characterization of Toceranib's Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor developed for the treatment of cancer in dogs, particularly mast cell tumors.[1][2] Its mechanism of action involves the competitive inhibition of the adenosine triphosphate (ATP) binding site on several RTKs, which prevents phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and angiogenesis.[3][4][5] As a member of the split-kinase RTK family of inhibitors, this compound's primary targets include the stem cell factor receptor (KIT), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][6][7]
This technical guide provides a comprehensive overview of the in vitro characterization of this compound's kinase inhibition profile, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its evaluation.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified through various in vitro assays, determining its potency against purified kinases (biochemical assays) and its effect on cancer cell lines (cell-based assays).
Biochemical Inhibition Data
Biochemical assays measure the direct interaction of this compound with purified kinase enzymes. The data is typically presented as the inhibitor constant (Ki), representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.
| Target Kinase | Inhibition Constant (Ki) | Reference |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 5 nM | [8][9] |
| Vascular Endothelial Growth Factor Receptor 2 (Flk-1/KDR) | 6 nM | [8][9] |
Cell-Based Inhibition Data
Cell-based assays assess the functional consequences of kinase inhibition, such as the reduction of cell proliferation. The half-maximal inhibitory concentration (IC50) is a common metric, indicating the concentration of this compound required to inhibit a biological process (e.g., cell growth) by 50%.
| Cell Line | Description | IC50 (72-hour incubation) | Reference |
| C2 | Canine mastocytoma (this compound-sensitive) | < 10 nM | [9][10][11] |
| TR1, TR2, TR3 | This compound-resistant C2 sublines | > 1,000 nM | [8][10][11] |
Key Signaling Pathways Inhibited by this compound
This compound exerts its anti-tumor and anti-angiogenic effects by blocking multiple critical signaling pathways.[12] Its primary targets—KIT, VEGFR2, and PDGFRβ—are key regulators of cell survival, proliferation, and the formation of new blood vessels that supply tumors.[2][6] The simultaneous inhibition of these pathways is central to its therapeutic efficacy.
Experimental Methodologies
The in vitro characterization of this compound relies on standardized biochemical and cell-based assays. Below are detailed protocols representative of those used to generate the quantitative data.
General Experimental Workflow
A systematic workflow is essential for characterizing a kinase inhibitor. This process begins with preparing the compound and reagents, followed by executing parallel biochemical and cell-based assays. The final stage involves data acquisition and analysis to determine key parameters like Ki and IC50.
Protocol: Biochemical Kinase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of this compound against a purified kinase, such as VEGFR2 or PDGFRβ.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl2, MnCl2, DTT, and BSA.
-
This compound Dilutions : Perform serial dilutions of this compound in 100% DMSO, followed by a final dilution in kinase buffer to achieve the desired test concentrations with a constant final DMSO percentage (e.g., <1%).
-
ATP and Substrate : Prepare a solution containing a specific peptide substrate for the target kinase and ATP at a concentration near its Km value.
-
-
Assay Procedure :
-
Add the purified recombinant kinase enzyme to the wells of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays with ³²P-ATP or, more commonly, luminescence-based or fluorescence-based assays that measure ATP consumption or antibody-based detection of the phosphopeptide.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
-
Protocol: Cell-Based Proliferation Assay
This protocol describes a method for assessing this compound's anti-proliferative effects on a cancer cell line, such as the canine C2 mastocytoma line.[10][13]
-
Cell Culture and Plating :
-
Culture C2 mastocytoma cells in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[14]
-
Harvest cells during their logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 2,000 to 5,000 cells per well).[10] Allow cells to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the wells and add the media containing the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).[13]
-
-
Incubation and Viability Assessment :
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, assess cell viability using a metabolic indicator dye such as Resazurin (AlamarBlue) or a tetrazolium salt (MTT/XTT).[2][10] Add the reagent to each well and incubate for an additional 2-4 hours.
-
Measure the signal (fluorescence or absorbance) using a plate reader. The signal intensity is directly proportional to the number of viable, metabolically active cells.
-
-
Data Analysis :
-
Calculate the percentage of cell growth inhibition for each this compound concentration compared to the vehicle-treated control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value.
-
Conclusion
The in vitro characterization of this compound demonstrates its potent and specific activity against key receptor tyrosine kinases implicated in oncogenesis and angiogenesis. With Ki values in the low nanomolar range for PDGFRβ and VEGFR2, it is established as a strong biochemical inhibitor.[8][9] This biochemical potency translates into effective anti-proliferative activity in sensitive cancer cell lines, as shown by its sub-10 nM IC50 value in C2 mastocytoma cells.[9][11] The detailed protocols and workflows presented in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation kinase inhibitors in oncology research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synergistic Effect of this compound and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells [mdpi.com]
- 3. Safety Evaluation of Combination Vinblastine and this compound Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Preliminary evidence for biologic activity of this compound phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure–Response Relationships for this compound in Dogs with Solid Tumors: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of receptor tyrosine kinase activation and biological activity of this compound phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Toceranib's Impact on PDGFR Signaling in Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toceranib phosphate (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant biological activity in a variety of tumor models. A key mechanism of its action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of several split-kinase family RTKs, including the Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1][2] Dysregulation of PDGFR signaling is a known driver of tumorigenesis, promoting cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of this compound's effects on PDGFR signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of PDGFR Signaling
This compound is a potent, orally bioavailable inhibitor of PDGFRβ (Ki = 5 nM) and other RTKs such as VEGFR2/Flk-1 (Ki = 6 nM) and c-Kit.[3][4] In cancer, aberrant activation of PDGFR can occur through overexpression of the receptor, its ligand (PDGF), or activating mutations, leading to uncontrolled downstream signaling. This compound functions by blocking the ATP-binding pocket of the PDGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of intracellular signaling cascades critical for tumor growth and angiogenesis, such as the PI3K/AKT and RAS/MAPK pathways.[2][5]
Caption: this compound inhibits PDGFR signaling by blocking ATP binding and autophosphorylation.
Quantitative Data Summary
The efficacy of this compound, mediated in part through PDGFR inhibition, has been quantified in various preclinical and clinical settings.
Table 1: In Vitro Efficacy of this compound
| Cell Line Model | Assay | Endpoint | Result | Citation |
| Canine Mastocytoma (C2) | Proliferation Assay | IC50 | < 10 nM | [6] |
| This compound-Resistant C2 | Proliferation Assay | IC50 | > 1,000 nM | [6] |
| Canine Osteosarcoma (Penny, Wall) | Transwell & Wound Healing | Cell Migration & Invasion | Reduced migration and invasion | [7] |
| Canine Prostate Cancer (PC1) | Viability Assay | Cell Viability | Dose-dependent decrease | [5] |
| Canine Prostate Cancer (PC2) | Viability Assay | Cell Viability | No significant decrease (resistance) | [5] |
Table 2: Clinical Response to this compound in Canine Tumor Models
| Tumor Type | Study Design | No. of Dogs | Dosing Regimen | Objective Response Rate (ORR) / Clinical Benefit (CB) | Citation |
| Mast Cell Tumor (MCT) | Randomized, Placebo-Controlled | 86 (this compound), 63 (Placebo) | 3.25 mg/kg EOD | 37.2% ORR (this compound) vs. 7.9% (Placebo) | [8][9] |
| Various Solid Tumors | Retrospective | 85 | Median 2.8 mg/kg (MWF or EOD) | 74% Clinical Benefit (2 CR, 18 PR, 43 SD) | [2] |
| Anal Sac Adenocarcinoma | Retrospective | 32 | Median 2.81 mg/kg (MWF or EOD) | 87.5% Clinical Benefit (8 PR, 20 SD) | [2] |
| Metastatic Osteosarcoma | Retrospective | 23 | Median 2.7 mg/kg (MWF or EOD) | 47.8% Clinical Benefit (1 PR, 10 SD) | [2] |
| Thyroid Carcinoma | Retrospective | 15 | N/A | 80% Clinical Benefit (4 PR, 8 SD) | [2] |
| Transitional Cell Carcinoma | Pilot Study (Combination w/ Vinblastine) | 5 | 2.5-2.75 mg/kg MWF | 2 PR, 3 SD (based on CT) | [10] |
ORR: Objective Response Rate (Complete Response + Partial Response); CB: Clinical Benefit (Complete Response + Partial Response + Stable Disease); CR: Complete Response; PR: Partial Response; SD: Stable Disease; EOD: Every Other Day; MWF: Monday, Wednesday, Friday.
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Dose | Value | Citation |
| Cmax (Peak Plasma Conc.) | 3.25 mg/kg (single oral dose) | 68.6 - 112 ng/mL | [11] |
| tmax (Time to Peak Conc.) | 3.25 mg/kg (single oral dose) | 5.3 - 9.3 hours | [11] |
| Terminal Half-life | 1.0 mg/kg (IV) | 17.7 hours | [11] |
| Oral Bioavailability | 3.25 mg/kg vs 1.0 mg/kg IV | 76.9% | [12] |
| Target Inhibition Threshold | N/A | Sustained plasma concentration > 40 ng/mL | [12][13] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
In Vitro Analysis of PDGFR Inhibition
This protocol outlines the steps to assess the direct effect of this compound on tumor cells expressing PDGFR.
-
Cell Culture:
-
Western Blot for PDGFR Phosphorylation:
-
Seed cells and allow them to adhere. Serum-starve cells for 2-24 hours to reduce basal receptor activation.[15][16]
-
Treat cells with increasing concentrations of this compound phosphate (e.g., 0-100 nM) for a specified time (e.g., 24 hours).[17]
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against phosphorylated PDGFRβ (e.g., Cell Signaling Technology #3162) and total PDGFRβ. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[14][16]
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Cell Proliferation/Viability Assay:
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay. Read absorbance and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Preliminary evidence for biologic activity of this compound phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of this compound and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells [mdpi.com]
- 4. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]
- 5. Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Phosphate Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo effects of this compound phosphate on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A pilot study of this compound/vinblastine therapy for canine transitional cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic properties of this compound phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the adverse event profile and pharmacodynamics of this compound phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Phosphate Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway [frontiersin.org]
- 15. Characterization of receptor tyrosine kinase activation and biological activity of this compound phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Odyssey of Toceranib: An In-depth Guide to Uptake and Intracellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toceranib (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has become a cornerstone in veterinary oncology. Its therapeutic efficacy is intrinsically linked to its ability to reach and engage with its intracellular targets. This technical guide provides a comprehensive overview of the cellular uptake and intracellular localization of this compound. While direct experimental data on the specific cellular uptake mechanisms of this compound are not extensively available in the current literature, this guide elucidates the probable pathways based on its physicochemical properties and the known behavior of other small molecule tyrosine kinase inhibitors. Furthermore, we present detailed experimental protocols for key assays that can be employed to investigate these processes, and we visualize the critical signaling pathways affected by this compound's intracellular activity.
Cellular Uptake of this compound: A Mechanistic Overview
The journey of this compound from the extracellular environment to its intracellular targets is a critical determinant of its bioactivity. The primary mechanism of cellular entry for many small molecule tyrosine kinase inhibitors, including likely this compound, is passive diffusion across the plasma membrane. This process is governed by the drug's physicochemical properties, such as its lipophilicity and molecular size, allowing it to traverse the lipid bilayer.
The Role of Physicochemical Properties
This compound's chemical structure suggests it is a lipophilic molecule, a characteristic that facilitates its passage through the cell membrane. Key properties that influence this process include:
| Property | Value/Prediction | Implication for Cellular Uptake |
| Molecular Weight | 396.466 g/mol [1] | Within the range typical for orally bioavailable small molecule drugs that can diffuse across cell membranes. |
| logP (Octanol-Water Partition Coefficient) | 2.4 (Computed)[2] | Indicates good lipophilicity, favoring partitioning into the lipid bilayer of the cell membrane. |
| pKa (Acid Dissociation Constant) | Basic pKa predicted to be in the range of 6.5-11 | As a weak base, the ionization state of this compound is pH-dependent. The un-ionized form is more lipid-soluble and can more readily cross the cell membrane. |
Potential for Lysosomotropism
A significant aspect of the intracellular journey of many lipophilic, weakly basic drugs is their accumulation in acidic organelles, a phenomenon known as lysosomotropism or "lysosomal trapping". Lysosomes maintain an internal pH of approximately 4.5-5.0. Weakly basic compounds like this compound can become protonated and trapped within these acidic compartments.[3][4][5] This can lead to a high intracellular concentration of the drug, potentially creating a reservoir that can be slowly released into the cytoplasm to engage with its targets. However, it can also limit the amount of free drug available to interact with targets in other cellular compartments.[6]
While direct experimental evidence for this compound's lysosomotropism is not currently published, its chemical properties (a calculated logP > 2 and a predicted basic pKa) strongly suggest a high propensity for this phenomenon.[3]
Interaction with ABC Transporters
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), are efflux pumps that can actively transport a wide range of substrates out of the cell. Several tyrosine kinase inhibitors have been shown to be substrates and/or inhibitors of these transporters.[7] This interaction can be a mechanism of acquired drug resistance, as overexpression of P-gp can lead to reduced intracellular accumulation of the drug.[7][8] Studies on this compound-resistant cell lines have investigated the role of P-gp, although significant overexpression was not always observed, suggesting other resistance mechanisms may be more prominent.[7][8]
Intracellular Localization and Target Engagement
Once inside the cell, this compound must localize to the appropriate compartments to inhibit its targets: the receptor tyrosine kinases VEGFR2, PDGFRα/β, and KIT. These receptors are typically found on the cell surface and within endosomal compartments following ligand-induced internalization. This compound, being a competitive inhibitor of the ATP-binding site, acts on the intracellular kinase domain of these receptors.
The primary sites of this compound's action are therefore the cytoplasm and the membranes of intracellular vesicles where the kinase domains of its target receptors are accessible. As discussed, a significant portion of intracellular this compound may be sequestered in lysosomes .
Experimental Protocols for Studying Cellular Uptake and Localization
To facilitate further research into the cellular pharmacology of this compound, this section provides detailed methodologies for key experiments.
Quantification of Intracellular this compound Concentration by LC-MS/MS
This protocol provides a direct and highly sensitive method to determine the intracellular concentration of this compound.
Objective: To quantify the amount of this compound that has accumulated within cells.
Materials:
-
Cell culture reagents and the cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Acetonitrile with an internal standard (e.g., a deuterated analog of this compound)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Lyse the cells by adding a specific volume of lysis buffer and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA assay.
-
To the remaining lysate, add three volumes of ice-cold acetonitrile containing a known concentration of the internal standard to precipitate proteins and extract the drug.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Normalize the amount of this compound to the protein concentration of the cell lysate to express the intracellular concentration (e.g., in ng of this compound/mg of protein).
Lysosomal Trapping Assay (Indirect Method)
This assay indirectly assesses the potential for a compound to be sequestered in lysosomes by measuring its ability to displace a fluorescent lysosomotropic probe.[3][4][5][9]
Objective: To determine if this compound exhibits lysosomotropic properties.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
LysoTracker Red DND-99 (or similar fluorescent lysosomal probe)
-
Positive control (e.g., chloroquine)
-
Negative control (e.g., piroxicam)
-
High-content imaging system
Protocol:
-
Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound, the positive control, and the negative control in the cell culture medium.
-
Add the compounds to the cells and incubate for a specified time (e.g., 4 hours).
-
During the final 30-60 minutes of the incubation, add LysoTracker Red to the wells at a final concentration of 50-100 nM.
-
Wash the cells with PBS.
-
Acquire images of the cells using a high-content imaging system, capturing the fluorescence of LysoTracker Red.
-
Analyze the images to quantify the intensity of LysoTracker Red fluorescence within the lysosomes on a per-cell basis.
-
A dose-dependent decrease in LysoTracker Red fluorescence in the presence of this compound indicates competitive displacement and suggests lysosomotropism.
P-glycoprotein (P-gp) Efflux Assay using Rhodamine 123
This functional assay determines if a compound can inhibit the efflux activity of the P-gp transporter.[10][11][12][13][14]
Objective: To assess if this compound interacts with and potentially inhibits the P-gp efflux pump.
Materials:
-
A cell line with high P-gp expression (e.g., MCF7/ADR) and its parental P-gp-negative cell line (e.g., MCF7)
-
Cell culture medium
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
This compound
-
Positive control inhibitor (e.g., verapamil)
-
Flow cytometer
Protocol:
-
Harvest and resuspend the cells in the culture medium.
-
Incubate the cells with various concentrations of this compound or the positive control for a short period (e.g., 30 minutes) at 37°C.
-
Add Rhodamine 123 to the cell suspension at a final concentration of ~1 µM and incubate for a further 30-60 minutes at 37°C to allow for uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (containing the respective concentrations of this compound or control) and incubate for an efflux period (e.g., 1-2 hours) at 37°C.
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
An increase in Rhodamine 123 fluorescence in the P-gp expressing cells treated with this compound, compared to untreated cells, indicates inhibition of P-gp-mediated efflux.
Signaling Pathways Modulated by Intracellular this compound
This compound's therapeutic effects are a direct consequence of its ability to inhibit the kinase activity of VEGFR2, PDGFR, and KIT. Below are graphical representations of these signaling pathways, highlighting the point of inhibition by this compound.
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H25FN4O2 | CID 5329106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lysosomal Trapping | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. evotec.com [evotec.com]
- 5. xenotech.com [xenotech.com]
- 6. criver.com [criver.com]
- 7. medsciencebiopharma.com [medsciencebiopharma.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Western Blot Analysis of Toceranib's Effect on KIT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib phosphate (Palladia®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant therapeutic activity against various cancers, most notably canine mast cell tumors.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several RTKs, including KIT, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3] In many mast cell tumors, activating mutations in the c-kit proto-oncogene lead to constitutive, ligand-independent phosphorylation (activation) of the KIT receptor.[4][5] This aberrant signaling drives uncontrolled cell proliferation and survival. This compound effectively blocks this constitutive KIT phosphorylation, leading to cell cycle arrest and apoptosis in sensitive tumor cells.[6][7]
Western blotting is a fundamental technique to elucidate the molecular effects of drugs like this compound. By using antibodies specific to both the total and the phosphorylated forms of a target protein, researchers can quantify the extent of target engagement and downstream signaling inhibition. This document provides detailed protocols for performing Western blot analysis to assess the impact of this compound on KIT phosphorylation in relevant cell lines.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in inhibiting KIT phosphorylation and cell proliferation.
Table 1: In Vitro Efficacy of this compound on Cell Proliferation
| Cell Line | Description | This compound IC50 (Proliferation) | Reference |
| C2 | Canine mastocytoma, treatment-naïve, activating c-kit mutation | < 10 nM | [1][2][4] |
| TR1, TR2, TR3 | This compound-resistant C2 sublines | > 1,000 nM | [2][4][8] |
Table 2: In Vitro Efficacy of this compound on KIT Phosphorylation
| Cell Line | Description | This compound IC50 (KIT Phosphorylation) | Reference |
| C2 | Canine mastocytoma, treatment-naïve, activating c-kit mutation | < 10 nM | [1][2][5] |
| TR1, TR2, TR3 | This compound-resistant C2 sublines | Significantly less inhibited compared to C2 cells | [2][4][5] |
Table 3: Kinase Inhibitory Activity of this compound
| Kinase | Ki | Reference |
| PDGFRβ | 5 nM | [9][10][11] |
| Flk-1/KDR (VEGFR2) | 6 nM | [9][10][11] |
Signaling Pathway and Mechanism of Action
This compound functions by directly interfering with the catalytic activity of the KIT receptor tyrosine kinase. The diagram below illustrates the KIT signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps involved in the Western blot analysis of KIT phosphorylation in response to this compound treatment.
Experimental Protocols
Protocol 1: Cell Lysis for Kinase Analysis
This protocol is designed to efficiently lyse cells while preserving the phosphorylation state of proteins like KIT.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.
-
Protease Inhibitor Cocktail (e.g., Roche cOmplete™)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich PhosSTOP™) or individual inhibitors (1 mM Na₃VO₄, 10 mM NaF)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Culture cells (e.g., canine C2 mastocytoma cells) to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0-100 nM) for the specified duration (e.g., 24 hours).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the cell lysis buffer immediately before use.
-
Add an appropriate volume of complete lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 15 minutes.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored at -80°C.
Protocol 2: Immunoprecipitation of KIT (Optional)
This protocol can be used to enrich for KIT protein prior to Western blot analysis, which can be particularly useful for samples with low KIT expression.
Materials:
-
Cell lysate (from Protocol 1)
-
Anti-KIT antibody (for immunoprecipitation)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., Cell Lysis Buffer without inhibitors)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C with gentle rotation.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-KIT antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute and denature the proteins.
-
Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.
Protocol 3: Western Blotting for Phospho-KIT and Total KIT
Materials:
-
Protein lysate or immunoprecipitated sample
-
SDS-PAGE gels (e.g., 6% acrylamide for KIT)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (recommended for phospho-proteins)
-
Primary Antibodies:
-
Rabbit anti-phospho-KIT (e.g., targeting Tyr719)
-
Rabbit or mouse anti-total-KIT
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-50 µg of total lysate or the entire immunoprecipitated sample) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-KIT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000, but should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): To detect total KIT on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. After stripping, the membrane should be washed thoroughly, re-blocked, and then incubated with the anti-total-KIT primary antibody, followed by the appropriate secondary antibody and detection steps.
Logical Relationship of this compound's Action
The diagram below illustrates the logical flow of this compound's effect on KIT-driven cancer cells.
References
- 1. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. universalbiologicals.com [universalbiologicals.com]
Application Notes and Protocols for Establishing a Toceranib-Resistant Cell Line Model In Vitro
Introduction
Toceranib phosphate (Palladia®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, particularly mast cell tumors in dogs.[1][2][3][4] It primarily targets KIT, a key RTK involved in cell proliferation and survival.[1][5] However, as with many targeted therapies, acquired resistance to this compound is a significant clinical challenge, limiting its long-term efficacy.[1][2][3][4] The development of in vitro this compound-resistant cell line models is crucial for investigating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[1][6]
These application notes provide a detailed protocol for establishing and characterizing a this compound-resistant cancer cell line in vitro using a dose-escalation method. This method involves the chronic exposure of a parental, this compound-sensitive cell line to gradually increasing concentrations of the drug, selecting for a population of cells that can proliferate in the presence of high concentrations of this compound.[1][6][7][8]
Key Principles
The establishment of a drug-resistant cell line through dose escalation is based on the principle of selective pressure. Most cancer cells will be killed by the initial drug treatment; however, a small subpopulation may survive due to pre-existing or newly acquired resistance mechanisms. By gradually increasing the drug concentration, these resistant cells are selected for and expanded, resulting in a homogenous population of drug-resistant cells.[6][8]
Applications
-
Mechanism of Resistance Studies: Elucidate the molecular mechanisms underlying this compound resistance, such as secondary mutations in the target kinase, activation of bypass signaling pathways, or increased drug efflux.[1][9]
-
Drug Discovery: Screen for novel compounds or drug combinations that can overcome this compound resistance.[1]
-
Biomarker Identification: Identify potential biomarkers that can predict the development of resistance to this compound.
-
Preclinical Modeling: Provide a platform for the preclinical evaluation of therapeutic strategies aimed at preventing or reversing this compound resistance.
Experimental Protocols
Materials
-
This compound-sensitive parental cancer cell line (e.g., C2 canine mastocytoma cell line with a c-kit activating mutation).[1]
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound phosphate (Palladia®).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Cell culture flasks, plates, and other necessary consumables.
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Reagents for molecular and cellular analysis (e.g., antibodies for Western blotting, primers for PCR and sequencing).
Protocol 1: Determination of this compound IC50 in the Parental Cell Line
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range could be from 0.1 nM to 10 µM.[7]
-
Drug Treatment: Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.[6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve using non-linear regression analysis.[6]
Protocol 2: Generation of the this compound-Resistant Cell Line
-
Initial Exposure: Culture the parental cells in their complete growth medium containing this compound at a concentration equal to or slightly below the IC50 value determined in Protocol 1.[11]
-
Monitoring Cell Growth: Monitor the cells daily for signs of cell death. Initially, a significant proportion of the cells will die.
-
Medium Changes: Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Subculturing: When the surviving cells reach 70-80% confluency, subculture them. Maintain a fraction of the cells in the current this compound concentration and use the remainder for the next dose escalation step.
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium.[1][6][7] A 1.5 to 2-fold increase at each step is generally recommended.[6] If significant cell death occurs, reduce the magnitude of the concentration increase or maintain the cells at the current concentration for a longer period.[6][8]
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process as backups.[8][11]
-
Duration: This process of continuous culture with increasing concentrations of this compound can take several months.[1][11] For example, the development of the TR1, TR2, and TR3 this compound-resistant cell lines from the C2 parental line took over seven months.[2][3][4]
-
Establishment of a Stable Resistant Line: A stable resistant cell line is considered established when it can consistently proliferate in a high concentration of this compound (e.g., >1 µM) and exhibits a significantly higher IC50 value compared to the parental line.[1][2][3]
Protocol 3: Characterization of the this compound-Resistant Cell Line
-
Confirmation of Resistance: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.[6]
-
Molecular Analysis:
-
Western Blotting: Analyze the phosphorylation status and total protein levels of KIT and other relevant RTKs (e.g., PDGFR, VEGFR) in both parental and resistant cells, with and without this compound treatment.[1]
-
Gene Sequencing: Sequence the c-kit gene in the resistant cell line to identify any secondary mutations that may have arisen during the selection process.[1][2][3]
-
Gene and Protein Expression: Evaluate the expression levels of genes and proteins associated with drug resistance, such as drug efflux pumps (e.g., P-glycoprotein), using RT-qPCR and Western blotting.[1]
-
-
Functional Assays:
-
Apoptosis Assays: Assess the induction of apoptosis by this compound in both parental and resistant cells using methods like TUNEL assays or Annexin V staining.[1]
-
Cell Cycle Analysis: Analyze the effect of this compound on the cell cycle distribution of parental and resistant cells.
-
Data Presentation
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance | Reference |
| C2 | Parental Canine Mastocytoma | < 10 | - | [1][2][3] |
| TR1 | This compound-Resistant Subline | > 1,000 | > 100 | [1][2][3] |
| TR2 | This compound-Resistant Subline | > 1,000 | > 100 | [1][2][3] |
| TR3 | This compound-Resistant Subline | > 1,000 | > 100 | [1][2][3] |
Table 2: Molecular Characterization of this compound-Resistant Cell Lines
| Cell Line | c-kit Secondary Mutations | KIT Protein Expression | KIT Phosphorylation (in presence of this compound) | P-glycoprotein (P-gp) Activity | Reference |
| C2 | None | Baseline | Inhibited | Minimal | [1] |
| TR1 | Q574R, M835T | Overexpression | Maintained | Minimal | [1][2][3] |
| TR2 | K724R | Overexpression | Maintained | Minimal | [1][2][3] |
| TR3 | K580R, R584G, A620S | Overexpression | Maintained | Minimal | [1][2][3] |
Visualization
Caption: Experimental workflow for establishing a this compound-resistant cell line.
Caption: Signaling pathways in this compound-sensitive vs. -resistant cells.
References
- 1. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Genetic alterations of KIT during clonal expansion and subsequent acquisition of resistance to this compound in a canine mast cell tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Toceranib IC50 in Cancer Cells using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib, sold under the brand name Palladia, is a multi-kinase inhibitor that targets members of the split kinase family of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit.[1][2][3][4][5] By competitively inhibiting the binding of ATP to these receptors, this compound blocks downstream signaling pathways that are crucial for tumor growth, angiogenesis, and cell survival.[1][4][6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[7][8][9][10] The principle of the assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8][9][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][10] This allows for the quantification of the cytotoxic or growth-inhibiting effects of compounds like this compound.[9]
Key Principles
-
This compound's Mechanism of Action: this compound inhibits key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.[2][4][12]
-
MTT Assay Principle: Viable cells with active mitochondria reduce MTT to a colored formazan product, providing a quantitative measure of cell viability.[7][8][9]
-
IC50 Determination: The IC50 value represents the concentration of this compound required to inhibit the metabolic activity of the cancer cells by 50% under the specified experimental conditions.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Cancer Cell Line (e.g., appropriate canine or human line) | ATCC/ECACC | Varies |
| This compound Phosphate | Various | Varies |
| Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin Solution | Gibco | Varies |
| Trypsin-EDTA (0.25%) | Gibco | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Varies |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| 96-well flat-bottom cell culture plates | Corning | Varies |
| Multi-channel pipette | --- | --- |
| Microplate reader (spectrophotometer) | --- | --- |
| CO2 Incubator (37°C, 5% CO2) | --- | --- |
Experimental Protocols
Cell Culture and Maintenance
-
Culture the selected cancer cell line in the appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the exponential growth phase.
Preparation of this compound Stock and Working Solutions
-
Prepare a high-concentration stock solution of this compound phosphate in DMSO (e.g., 10 mM). Store this stock solution at -20°C.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the this compound stock solution in a serum-free or low-serum medium. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., 0.01 µM to 100 µM). It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
MTT Assay for IC50 Determination
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in a complete growth medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.[13][14]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.
-
-
Drug Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions (in triplicate for each concentration) to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in the growth medium only.
-
Blank: Wells containing medium only (no cells) to serve as a background control.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[13]
-
-
Absorbance Measurement:
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability against the corresponding log-transformed concentrations of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[15]
-
The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.[16] This can be determined using software such as GraphPad Prism or by using the equation derived from the curve fit.[16][17]
-
Data Presentation
Table 1: Example Data for this compound IC50 Determination
| This compound (µM) | Log [this compound] | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | --- | 1.254 | 1.288 | 1.265 | 1.269 | 100.0 |
| 0.01 | -2.00 | 1.231 | 1.255 | 1.248 | 1.245 | 98.1 |
| 0.1 | -1.00 | 1.152 | 1.189 | 1.167 | 1.169 | 92.1 |
| 1 | 0.00 | 0.854 | 0.881 | 0.866 | 0.867 | 68.3 |
| 10 | 1.00 | 0.459 | 0.482 | 0.471 | 0.471 | 37.1 |
| 100 | 2.00 | 0.123 | 0.145 | 0.133 | 0.134 | 10.6 |
Table 2: Summary of IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| Cell Line A | [Calculated Value] | [Calculated Range] |
| Cell Line B | [Calculated Value] | [Calculated Range] |
| Cell Line C | [Calculated Value] | [Calculated Range] |
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for the MTT assay.
Caption: Logical flow for IC50 determination.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. Phenol red in medium. | Use sterile technique. Use a background control (medium only). Consider using phenol red-free medium. |
| Low absorbance values | Insufficient cell number. Low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in a healthy, exponential growth phase. |
| Inconsistent results between replicates | Pipetting errors. Uneven cell distribution. Edge effects in the plate. | Use calibrated pipettes and proper technique. Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| No dose-dependent effect observed | Incorrect drug concentrations. Drug instability. Cell line is resistant to the drug. | Verify stock solution concentration and dilution series. Prepare fresh drug solutions. Test a wider range of concentrations or a different cell line. |
Conclusion
The MTT assay is a reliable and straightforward method for determining the IC50 of this compound in cancer cell lines.[7][8] This application note provides a comprehensive protocol that can be adapted for various cancer cell types. Accurate determination of the IC50 is a critical step in the preclinical evaluation of targeted therapies like this compound, providing valuable data on their potency and cellular effects. Adherence to the outlined procedures and careful data analysis will ensure the generation of robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Phosphate Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of receptor tyrosine kinase activation and biological activity of this compound phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of this compound phosphate (Palladia) monotherapy on multidrug resistant lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary evidence for biologic activity of this compound phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After Toceranib Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib, marketed as Palladia®, is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1] By inhibiting these signaling pathways, this compound can effectively halt cell proliferation and induce programmed cell death, or apoptosis, in tumor cells.[2][3] This makes it a valuable therapeutic agent in veterinary oncology, particularly for the treatment of canine mast cell tumors.[1]
Quantifying the apoptotic response to this compound is crucial for understanding its efficacy and mechanism of action. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for analyzing apoptosis in cancer cell lines following exposure to this compound, along with data presentation guidelines and a visualization of the underlying signaling pathway.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the cell's nucleus. By using both stains simultaneously, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+) (less common)
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing apoptosis in a canine mast cell tumor cell line (e.g., C2) 48 hours after exposure to varying concentrations of this compound.
| This compound Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 | 60.1 ± 4.2 | 25.4 ± 3.1 | 14.5 ± 2.5 |
| 100 | 35.8 ± 5.1 | 40.2 ± 4.5 | 24.0 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
This compound Phosphate (e.g., Selleckchem)
-
Canine mast cell tumor cell line (e.g., C2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Cell Culture and this compound Treatment
-
Culture canine mast cell tumor cells in T-25 or T-75 flasks with complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). The final DMSO concentration should not exceed 0.1% in any well.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V and Propidium Iodide Staining
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Wash Cells:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step.
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits RTKs, leading to the activation of the intrinsic apoptotic pathway.
Experimental Workflow for Apoptosis Analysisdot
// Nodes CellCulture [label="1. Cell Culture\n(Canine Mast Cell Tumor Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. This compound Treatment\n(Varying Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="3. Cell Harvesting", fillcolor="#FBBC05", fontcolor="#202124"]; Staining [label="4. Annexin V-FITC & PI Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlowCytometry [label="5. Flow Cytometry Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="6. Data Analysis\n(Quantification of Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CellCulture -> Treatment; Treatment -> Harvest; Harvest -> Staining; Staining -> FlowCytometry; FlowCytometry -> DataAnalysis; }
References
Application Notes: Immunohistochemical Analysis of Phospho-KIT in Toceranib-Treated Tissues
For Research, Scientific, and Drug Development Professionals
Introduction
Toceranib phosphate (Palladia®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology, particularly for the treatment of canine mast cell tumors (MCTs).[1][2] Its mechanism of action involves the competitive inhibition of the ATP binding site of several RTKs, including KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[3][4] Dysregulation of the KIT signaling pathway, often through activating mutations, leads to constitutive phosphorylation (activation) of the KIT receptor, promoting uncontrolled cell proliferation and survival.[5][6]
This compound directly counteracts this by preventing KIT autophosphorylation.[3][5] Therefore, immunohistochemistry (IHC) for the phosphorylated form of KIT (p-KIT) serves as a critical pharmacodynamic biomarker. It allows for the direct visualization of the drug's effect on its target within the tumor tissue, providing valuable insights into treatment efficacy and mechanisms of resistance.[7][8][9] These application notes provide a comprehensive protocol for performing and interpreting p-KIT IHC in this compound-treated, formalin-fixed paraffin-embedded (FFPE) tissues.
KIT Signaling and this compound's Mechanism of Action
Under normal physiological conditions, the binding of Stem Cell Factor (SCF) to the extracellular domain of the KIT receptor induces receptor dimerization and a conformational change.[10][11] This activates the intracellular kinase domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated sites act as docking stations for various signaling proteins, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.[10][12][13] In many cancers, such as canine mast cell tumors, mutations in the c-kit gene can cause ligand-independent, constitutive phosphorylation and activation of the receptor.[1][6]
This compound functions by entering the cell and binding to the ATP-binding pocket of the KIT kinase domain.[3][4] This competitive inhibition prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor phosphorylation and halting the downstream signaling events that drive tumor growth.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Investigation of the Theragnostic Role of KIT Expression for the Treatment of Canine Mast Cell Tumors with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ndsr.co.uk [ndsr.co.uk]
- 5. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylated KIT as a predictor of outcome in canine mast cell tumours treated with this compound phosphate or vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Markers and mechanisms of resistance to this compound phosphate (Palladia®) in canine cutaneous mast cell tumor | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Toceranib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Toceranib in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound observed in vitro?
A1: The most commonly reported mechanisms of acquired resistance to this compound in vitro are the development of secondary mutations in the target protein, KIT receptor tyrosine kinase, and the overexpression of KIT mRNA and protein.[1][2][3] In a canine mast cell tumor cell line (C2), for example, chronic exposure to this compound led to the emergence of resistant sublines (TR1, TR2, and TR3) with significantly higher IC50 values.[1][2] Sequencing of the c-kit gene in these resistant cell lines revealed secondary point mutations in the juxtamembrane and tyrosine kinase domains.[2][3] Additionally, these resistant sublines showed a significant increase in the expression of both c-kit mRNA and the KIT protein itself.[1][3]
Q2: My this compound-treated cells are no longer responding to the drug. How can I confirm if they have developed resistance?
A2: To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or Alamar Blue assay) to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (often 10-fold or greater) is a strong indicator of resistance.[1][2] For instance, the this compound-sensitive C2 parental cell line has an IC50 of <10 nM, while the resistant sublines exhibit an IC50 of >1,000 nM.[1][2]
Q3: If my cells are resistant to this compound, will they also be resistant to other tyrosine kinase inhibitors (TKIs)?
A3: Not necessarily. The cross-resistance to other TKIs can be variable and depends on the specific mechanism of resistance and the binding properties of the other inhibitors.[1] In the C2 model of this compound resistance, the resistant sublines showed variable sensitivity to other KIT inhibitors like imatinib, masitinib, and LY2457546.[1][3] Therefore, it is recommended to test a panel of different TKIs to identify potential alternative therapeutic options for your resistant cell line.
Q4: Is P-glycoprotein (P-gp) mediated drug efflux a common mechanism of resistance to this compound?
A4: Based on in vitro studies with the C2 canine mast cell tumor line, P-glycoprotein-mediated drug efflux does not appear to be a primary mechanism of acquired resistance to this compound.[1][3] The resistant sublines did not show significant differences in P-gp expression or function compared to the sensitive parental cells.[1][3] However, as drug efflux is a common mechanism of resistance for other TKIs, it may still be a contributing factor in other cell types and is worth investigating if other mechanisms are not apparent.
Q5: My this compound-resistant cells are no longer undergoing apoptosis after treatment. What does this signify?
A5: This is a key characteristic of acquired resistance. While this compound induces apoptosis in sensitive parental cells, resistant cells are able to evade this process.[1] This can be confirmed using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.[1][3] The absence of a positive TUNEL signal in treated resistant cells, in contrast to sensitive cells, indicates that the resistance mechanism allows the cells to bypass the pro-apoptotic signals initiated by this compound.[1]
Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound-Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death with each increase in this compound concentration. | The incremental increase in drug concentration is too high. | Start with a concentration at or below the IC50 of the parental cell line and increase the concentration more gradually (e.g., 1.5 to 2-fold increments). Allow the cells to recover and reach 70-80% confluency before the next dose increase. |
| Cells are not showing a significant increase in IC50 after several months of culture with this compound. | The starting cell population is highly heterogeneous, or the selection pressure is not sufficient. | Consider single-cell cloning of the parental line to start with a more homogenous population. Alternatively, try a "pulsed" treatment strategy where cells are exposed to a higher concentration of this compound for a shorter period (e.g., 24-72 hours), followed by a recovery period in drug-free media. |
| The "resistant" phenotype is not stable and cells revert to being sensitive after a few passages in drug-free medium. | The resistance mechanism is transient or epigenetic, rather than a stable genetic alteration. | Maintain a low concentration of this compound in the culture medium to sustain the selection pressure. Also, ensure to cryopreserve vials of the resistant cells at different passages to have a stable stock. |
Problem 2: Inconsistent or Unexpected Results in Downstream Assays with Resistant Cells
| Symptom | Possible Cause | Suggested Solution |
| No secondary mutations are found in the c-kit gene of your resistant cell line. | Resistance may be driven by alternative mechanisms. | Investigate other potential mechanisms such as: - KIT protein overexpression: Perform Western blotting or flow cytometry to compare KIT protein levels between sensitive and resistant cells. - Activation of bypass signaling pathways: Use phospho-protein arrays or Western blotting to screen for the activation of alternative survival pathways (e.g., PI3K/Akt, MAPK).[1] |
| High background in TUNEL assay for both treated and untreated resistant cells. | The cells may have a higher baseline level of DNA damage, or the assay conditions are not optimal. | Include a positive control (e.g., DNase I treated cells) and a negative control (untreated parental cells). Optimize the permeabilization step (e.g., concentration of Triton X-100 and incubation time). |
| Variable results in P-gp activity assays. | The chosen substrate or inhibitor concentrations are not optimal for your cell line. | Titrate the concentration of the fluorescent substrate (e.g., Rhodamine 123) and the P-gp inhibitor (e.g., verapamil) to determine the optimal working concentrations for your specific cells. Ensure that the substrate concentration is not cytotoxic.[4] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound and Other Kinase Inhibitors in Sensitive and Resistant Canine Mast Cell Tumor Cell Lines.
| Compound | C2 (Parental) | TR1 (Resistant) | TR2 (Resistant) | TR3 (Resistant) |
| This compound | < 10 nM | > 1,000 nM | > 1,000 nM | > 1,000 nM |
| Imatinib | ~50 nM | > 1,000 nM | ~200 nM | > 1,000 nM |
| Masitinib | ~100 nM | > 1,000 nM | > 1,000 nM | > 1,000 nM |
| LY2457546 | ~20 nM | ~50 nM | ~30 nM | ~40 nM |
| Vinblastine | ~1 nM | ~1 nM | ~1 nM | ~1 nM |
| CCNU | ~10 µM | ~10 µM | ~10 µM | ~10 µM |
| (Data synthesized from Halsey et al., 2014)[1][2][3] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol is adapted from the method used to generate the TR1, TR2, and TR3 cell lines.[1][2]
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
-
Determine the cell viability using an appropriate assay (e.g., Alamar Blue, MTT).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Chronic, Stepwise this compound Exposure:
-
Start by culturing the parental cells in their regular growth medium supplemented with this compound at a concentration equal to or slightly below the IC50.
-
Maintain the cells in this concentration until they resume a normal growth rate and reach 70-80% confluency. This may take several weeks.
-
Once the cells have adapted, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of stepwise dose escalation over several months. The final concentration should be at least 100-fold higher than the initial IC50. In the case of the C2 cell line, this process took seven months.[1][2]
-
-
Confirm and Characterize the Resistant Phenotype:
-
Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Regularly check for the stability of the resistant phenotype by culturing a subset of cells in drug-free medium for several passages and then re-testing the IC50.
-
Cryopreserve aliquots of the resistant cells at various stages of the selection process.
-
Protocol 2: TUNEL Assay for Apoptosis Detection in Adherent Cells
This is a general protocol for a fluorescence-based TUNEL assay.
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish or in a clear-bottom 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with this compound at the desired concentrations and for the desired time period. Include untreated controls and a positive control (e.g., treatment with DNase I to induce DNA breaks).
-
-
Fixation and Permeabilization: [5]
-
Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction: [5]
-
Wash the cells twice with deionized water.
-
Equilibrate the cells by adding 100 µL of TdT reaction buffer and incubate for 10 minutes at room temperature.
-
Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP according to the manufacturer's instructions.
-
Add the TdT reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Imaging:
-
Wash the cells twice with 3% BSA in PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the dUTP label) in the nucleus, co-localizing with the blue nuclear counterstain.
-
Protocol 3: P-glycoprotein (P-gp) Functional Assay using Rhodamine 123
This protocol measures the efflux activity of P-gp.
-
Cell Preparation:
-
Harvest the cells (both sensitive and resistant) and resuspend them in a suitable buffer (e.g., phenol red-free medium) at a concentration of approximately 1 x 10^6 cells/mL.
-
-
-
Incubate the cells with a non-toxic concentration of Rhodamine 123 (e.g., 50-200 ng/mL) for a defined period (e.g., 30 minutes) at 37°C to allow for dye uptake.[4]
-
-
Efflux Measurement:
-
After the loading period, wash the cells with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium with and without a P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
Incubate the cells at 37°C for a specific time (e.g., 60-120 minutes) to allow for P-gp-mediated efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Cells with high P-gp activity will show lower Rhodamine 123 fluorescence due to active efflux of the dye.
-
In the presence of a P-gp inhibitor, the fluorescence of cells with high P-gp activity will increase, as the efflux is blocked.
-
Compare the fluorescence profiles of the sensitive and resistant cells to determine if there is a difference in P-gp function.
-
Visualizations
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
References
- 1. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Toceranib-Induced Gastrointestinal Side Effects in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) side effects associated with toceranib (Palladia®) administration in research animals.
Troubleshooting Guide: Gastrointestinal Adverse Events
Gastrointestinal toxicity is one of the most common dose-limiting side effects observed with this compound treatment in research animals.[1] Proactive monitoring and prompt intervention are crucial for maintaining animal welfare and ensuring the integrity of study data.
Table 1: Incidence of Common Gastrointestinal Side Effects of this compound in Dogs
| Adverse Event | Incidence Rate (%) | Grade (Severity) | Study Reference |
| Diarrhea | 39.5% - 51.8% | Mild to Moderate (Grade 1-3) | [Bernabe et al., 2013; London et al., 2012] |
| Anorexia/Decreased Appetite | 20.5% - 35.3% | Mild to Moderate (Grade 1-3) | [Bernabe et al., 2013; London et al., 2012] |
| Vomiting | 5.13% - 18.8% | Mild to Moderate (Grade 1-2) | [Bernabe et al., 2013; London et al., 2012] |
| Blood in Stool (Melena/Hematochezia) | 15.3% | Not specified | [London et al., 2012] |
Table 2: Troubleshooting Gastrointestinal Side Effects
| Observed Sign | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea (Grade 1-2) | Drug-related GI mucosal irritation or altered motility. | - Administer anti-diarrheal medication (e.g., loperamide).- Ensure adequate hydration.- Consider adding a probiotic supplement. |
| Severe Diarrhea (Grade 3-4) | Significant drug-induced enteritis. | - Temporarily discontinue this compound treatment.[2]- Provide fluid therapy (subcutaneous or intravenous) to correct dehydration and electrolyte imbalances.- Administer gastrointestinal protectants (e.g., sucralfate).- Once resolved, consider restarting this compound at a reduced dose.[3] |
| Anorexia/Decreased Appetite (Grade 1-2) | Nausea, altered taste, or general malaise. | - Offer highly palatable food.- Administer appetite stimulants if necessary.- Consider anti-nausea medication (e.g., maropitant). |
| Vomiting (Grade 1-2) | Direct irritation of the chemoreceptor trigger zone or GI tract. | - Administer anti-emetic medication (e.g., maropitant, ondansetron).- Withhold food for a short period (12-24 hours) and reintroduce a bland diet. |
| Blood in Stool | Gastrointestinal ulceration or bleeding.[4] | - Immediately discontinue this compound treatment.[4]- Administer gastroprotectants (e.g., proton pump inhibitors like omeprazole, and sucralfate).- Perform a fecal occult blood test to confirm bleeding.- Monitor complete blood count for evidence of anemia. |
Experimental Protocols
Protocol 1: Monitoring and Grading of Gastrointestinal Toxicity
This protocol outlines a systematic approach to monitoring and grading GI adverse events in research animals receiving this compound, based on the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
1. Frequency of Monitoring:
-
Daily: Clinical observation for changes in appetite, vomiting, and diarrhea.
-
Weekly (for the first 4 weeks): Physical examination, body weight measurement, and complete blood count (CBC).
-
Bi-weekly to Monthly (after the first 4 weeks): Physical examination, body weight, CBC, and serum chemistry panel.
2. Clinical Assessment:
-
Appetite: Quantify food intake daily.
-
Vomiting: Record the frequency and volume of emesis.
-
Diarrhea: Score fecal consistency using a standardized scale (e.g., 1=normal, 2=soft, 3=liquid).
-
Dehydration: Assess skin turgor, mucous membrane tackiness, and globe position in the orbit.
3. Grading of Adverse Events (VCOG-CTCAE v2 Summary for GI Events):
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Anorexia | Decreased appetite without weight loss. | Decreased appetite with weight loss <5%. | Decreased appetite with weight loss 5-10%. | Decreased appetite with weight loss >10%. |
| Vomiting | 1-2 episodes in 24h. | 3-5 episodes in 24h; outpatient medical intervention indicated. | >5 episodes in 24h; hospitalization indicated. | Life-threatening consequences. |
| Diarrhea | 2-3 stools above normal per day. | 4-6 stools above normal per day; outpatient medical intervention indicated. | >6 stools above normal per day; hospitalization indicated. | Life-threatening consequences. |
4. Sample Collection and Analysis:
-
Blood: Collect blood via appropriate venipuncture for CBC and serum chemistry analysis to monitor for secondary effects of GI toxicity (e.g., anemia, electrolyte imbalances, hypoalbuminemia).
-
Feces: Collect fecal samples for occult blood testing if gastrointestinal bleeding is suspected.
Visualizations
Caption: this compound's mechanism of action involves blocking the ATP binding site of key receptor tyrosine kinases.
Caption: Experimental workflow for monitoring and managing this compound-induced gastrointestinal toxicity.
Caption: Logical flow for troubleshooting gastrointestinal side effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound causes gastrointestinal side effects?
A1: this compound is a multi-kinase inhibitor that targets receptor tyrosine kinases such as VEGFR, PDGFR, and Kit.[1][5] While the exact mechanism of GI toxicity is not fully elucidated, it is thought to be an "on-target" effect related to the inhibition of these kinases in the gastrointestinal tract, which can disrupt normal mucosal homeostasis, cell turnover, and repair mechanisms.
Q2: Are there any prophylactic measures that can be taken to prevent GI side effects?
A2: While complete prevention may not be possible, some studies suggest that prophylactic administration of antacids (e.g., omeprazole) and gastroprotectants (e.g., sucralfate) may help mitigate the risk of GI ulceration, especially when this compound is used concurrently with other drugs like NSAIDs.
Q3: How should the dose of this compound be adjusted following a significant GI adverse event?
A3: Following a Grade 3 or 4 GI adverse event, this compound should be discontinued until the signs have resolved.[2][3] Upon resolution, treatment can be reinitiated at a reduced dose, typically by 0.5 mg/kg.[3]
Q4: Can this compound be administered with food to reduce GI upset?
A4: Yes, this compound can be given with or without food.[2] Administering it with a small meal may help reduce the incidence of nausea and vomiting in some animals.
Q5: What is the impact of concurrent medications on the risk of GI side effects?
A5: Co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) with this compound can increase the risk of gastrointestinal ulceration and bleeding and should be done with caution.[2] Conversely, concurrent use of medications that inhibit the CYP3A4 enzyme system may increase this compound concentrations, potentially leading to increased toxicity.
References
- 1. studylib.net [studylib.net]
- 2. researchgate.net [researchgate.net]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted Toxicities: Protocols for Monitoring the Adverse Events of Targeted Therapies Used in the Treatment of Non-Small Cell Lung Cancer [mdpi.com]
Technical Support Center: Optimizing Toceranib Dosage for In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Toceranib (Palladia®) in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It functions by competitively blocking the ATP binding site of several RTKs, which prevents phosphorylation and downstream signaling, thereby inhibiting cell proliferation and survival. The primary targets of this compound include members of the split kinase family, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Kit (Stem Cell Factor Receptor).[1][2] This dual action allows this compound to both directly target tumor cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors.
2. What is the recommended starting dose of this compound for in vivo studies in dogs?
The FDA-approved initial recommended dose of this compound for treating canine mast cell tumors is 3.25 mg/kg of body weight, administered orally every other day.[3] However, numerous studies have demonstrated that lower doses, in the range of 2.4-2.9 mg/kg, can maintain effective plasma concentrations for inhibiting the target RTKs while presenting a more favorable safety profile.[4][5] An alternative dosing schedule of 2.8 mg/kg on a Monday-Wednesday-Friday basis has also been shown to have an improved safety profile.[5]
3. Is there a recommended dose for in vivo studies in mouse models?
While less standardized than in dogs, studies in mouse models have utilized this compound. In an orthotopic xenograft model of canine osteosarcoma, a dose of 40 mg/kg of body weight was administered for 20 days.[6][7] Other research suggests that a dosage range of 2.4-2.9 mg/kg can achieve an effective plasma concentration for target RTK inhibition in both canine and mouse models.[5] Researchers should perform pilot studies to determine the optimal dose for their specific mouse model and tumor type.
4. What are the common adverse events associated with this compound administration in animal studies?
The most frequently observed side effects are generally gastrointestinal and include diarrhea, decreased appetite or anorexia, vomiting, and weight loss.[8][9] Other common adverse events include neutropenia, anemia, lameness, and elevated liver enzymes.[5] In some cases, more severe side effects such as gastrointestinal bleeding, blood clots, and pancreatitis have been reported.[8]
5. How should I monitor for and manage this compound-related toxicities?
Regular monitoring is crucial for managing potential toxicities. This should include:
-
Weekly for the first six weeks, then every six weeks thereafter: A complete blood cell count (CBC), serum chemistry panel, and urinalysis should be conducted.[3]
-
Daily: Closely observe the animals for clinical signs of toxicity such as changes in appetite, activity level, and stool consistency.
If adverse events occur, dose modifications may be necessary. This can include a dose reduction of 0.5 mg/kg or a temporary interruption of treatment for up to two weeks.[3] For specific guidance on dose adjustments based on clinical signs and pathology, refer to the troubleshooting guide below.
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Canine Studies
| Dosage | Dosing Schedule | Tumor Type(s) | Observed Clinical Benefit | Reference(s) |
| 3.25 mg/kg | Every Other Day (EOD) | Mast Cell Tumors | 37.2% Objective Response Rate | [10] |
| 2.8 mg/kg (median) | Monday/Wednesday/Friday | Anal Sac Adenocarcinoma, Osteosarcoma, Thyroid Carcinoma, etc. | 74% Clinical Benefit (CR+PR+SD) | [1] |
| 2.1-2.8 mg/kg | Every 48 hours | Various spontaneous malignancies | Well-tolerated with some biological activity | [11] |
| 2.58 mg/kg (median) | Every Other Day (EOD) | Various solid tumors | Comparable biological activity to 3.25 mg/kg | [12][13] |
Table 2: this compound Dosage in Preclinical Mouse Models
| Dosage | Dosing Schedule | Mouse Model | Tumor Type | Key Findings | Reference(s) |
| 40 mg/kg | Daily for 20 days | Orthotopic Xenograft | Canine Osteosarcoma | Decreased tumor growth, reduced Ki67 staining | [6][7] |
| 2.4-2.9 mg/kg | Not specified | Not specified | Not specified | Maintained effective plasma concentration for target inhibition | [5] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a sterile medium/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions at least twice a week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation:
-
Randomize mice into control and treatment groups once tumors have reached the desired size.
-
Prepare this compound for oral administration. The tablets can be crushed and suspended in a suitable vehicle (e.g., sterile water or a commercially available suspension vehicle).
-
Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight at least twice weekly.
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Endpoint and Sample Collection:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or at a set time point.
-
At the endpoint, euthanize the mice and collect blood samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Excise tumors for weight measurement and subsequent analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Mandatory Visualizations
Caption: this compound inhibits receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: A typical workflow for an in vivo efficacy study using this compound.
Caption: A decision tree for troubleshooting common adverse events during this compound studies.
References
- 1. Preliminary evidence for biologic activity of this compound phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets for anticancer therapies in companion animals and humans: what can we learn from each other? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo effects of this compound phosphate on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phosphate | VCA Animal Hospitals [vcahospitals.com]
- 9. This compound Phosphate (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and this compound Phosphate (Palladia®) in Dogs with Spontaneous Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposure–Response Relationships for this compound in Dogs with Solid Tumors: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Toceranib Solubility and Application in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Toceranib in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SU11654, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It functions by competitively blocking the ATP binding site of several RTKs, which prevents downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[2][5] this compound is structurally related to sunitinib and is used to treat various cancers, including canine mast cell tumors.[1][6]
Q2: What are the primary challenges when dissolving this compound for cell culture?
The main challenge is this compound's poor solubility in aqueous solutions.[1][7] this compound itself is sparingly soluble in water, and its phosphate salt form can also precipitate, especially in phosphate-buffered saline (PBS).[7][8] This can lead to inaccurate drug concentrations and inconsistent experimental results.
Q3: Which solvents are recommended for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use.[1][7][8] While some suppliers indicate solubility in dimethylformamide (DMF), DMSO is more prevalent in cell culture applications.[1] this compound phosphate shows some solubility in water, but for consistent results, starting with an organic solvent is advisable.[9]
Solubility Data
The solubility of this compound and its phosphate salt can vary slightly between batches and suppliers. The following tables summarize available quantitative data.
Table 1: this compound Solubility
| Solvent | Concentration | Molar Equivalent | Notes | Source |
| DMSO | ~0.5 mg/mL | ~1.26 mM | - | [1] |
| DMSO | 2.5 mg/mL | 6.31 mM | Ultrasonic assistance may be needed. | [8] |
| DMSO | 2.4 mg/mL | 6.05 mM | Sonication is recommended. | [10] |
| Dimethyl Formamide (DMF) | ~0.25 mg/mL | ~0.63 mM | - | [1] |
| Water | < 0.1 mg/mL | Insoluble | - | [8] |
Table 2: this compound Phosphate Solubility
| Solvent | Concentration | Molar Equivalent | Notes | Source |
| DMSO | 2 mg/mL | 4.04 mM | Use fresh DMSO as moisture can reduce solubility. | [9][11] |
| Water | 2 mg/mL | 4.04 mM | - | [9] |
| Ethanol | Insoluble | - | - | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a concentrated stock solution that can be serially diluted for cell culture experiments.
Materials:
-
This compound powder (MW: 396.46 g/mol )[6]
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and sterile weighing equipment
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder using sterile technique. For example, to make 1 mL of a 10 mM stock, weigh 3.96 mg of this compound.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If particulates remain, brief sonication in a water bath can aid dissolution.[8][10] Visually inspect the solution to ensure it is clear and free of precipitates.
-
Sterilization: While DMSO is generally considered sterile, if needed, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C for long-term stability.[1][8][10] Stock solutions in DMSO are stable for at least one year at -20°C.[8]
Troubleshooting Guide
Q4: My this compound precipitated after I added it to my cell culture medium. What happened?
This is a common issue due to the low aqueous solubility of this compound.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the drug can crash out of solution. This is especially true if the final concentration of DMSO is too low to maintain solubility or if components in the media (like phosphates) interact with the drug.[7]
Q5: How can I prevent this compound from precipitating in my culture medium?
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity, but high enough to maintain solubility.[12]
-
Dilution Method: Perform serial dilutions. First, dilute the high-concentration DMSO stock into a small volume of serum-free medium, vortexing or gently pipetting immediately to mix. Then, add this intermediate dilution to your final volume of complete medium.
-
Temperature: Warm the cell culture medium to 37°C before adding the drug solution. This can sometimes help with solubility.[13]
-
pH: Ensure the pH of your medium is stable, as pH shifts can affect the solubility of compounds.
-
Avoid PBS: If using this compound phosphate, be aware that it may precipitate in phosphate-buffered saline (PBS) due to the common ion effect.[7]
Q6: I see a precipitate in my stock solution upon thawing. Can I still use it?
If you see a precipitate in your DMSO stock solution after thawing, it may not have fully dissolved initially or may have come out of solution during the freeze-thaw cycle.
-
Warm the vial to room temperature or briefly to 37°C.
-
Vortex or sonicate the vial to try and redissolve the compound.
-
If the precipitate does not go back into solution, it is best to discard the aliquot and prepare a fresh stock, as the concentration will be inaccurate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Safety Evaluation of Combination Vinblastine and this compound Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of receptor tyrosine kinase activation and biological activity of this compound phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Synergistic Effect of this compound and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturedish.com [cellculturedish.com]
Technical Support Center: Managing Toceranib-Induced Neutropenia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage neutropenia observed in animal studies involving toceranib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced neutropenia?
A1: this compound is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). The neutropenia observed with this compound treatment is primarily attributed to the inhibition of KIT signaling in hematopoietic stem cells and progenitor cells within the bone marrow.[1] KIT is crucial for the survival, proliferation, and differentiation of these early hematopoietic cells into mature neutrophils. By blocking KIT, this compound disrupts normal granulopoiesis, leading to a decrease in the production and release of neutrophils into the circulation.
Q2: How is the severity of this compound-induced neutropenia graded in animal studies?
A2: The severity of neutropenia is typically graded using the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE). This system provides a standardized framework for reporting adverse events in veterinary clinical trials.
Q3: What are the initial steps to take when neutropenia is detected in an animal receiving this compound?
A3: The initial steps involve confirming the finding with a complete blood count (CBC), assessing the grade of neutropenia, and evaluating the animal's clinical condition. For low-grade neutropenia in an asymptomatic animal, close monitoring may be sufficient. However, for higher-grade neutropenia or in animals showing clinical signs of illness (e.g., fever, lethargy), immediate intervention is necessary. This typically involves temporary discontinuation of this compound and, in some cases, initiation of supportive care.[2][3][4][5]
Q4: When should a dose reduction of this compound be considered?
A4: A dose reduction is recommended when an animal develops moderate to severe neutropenia. The general guideline is to temporarily discontinue this compound until the neutrophil count recovers to a safe level (e.g., >1,000-1,500/μL).[3][4] Once recovered, this compound can be restarted at a reduced dose, typically a 0.5 mg/kg decrement from the previous dose.[2][4] Further dose reductions may be necessary if neutropenia recurs.[3]
Q5: Is it necessary to perform a bone marrow analysis in all cases of this compound-induced neutropenia?
A5: A bone marrow analysis is not typically required for mild to moderate neutropenia that resolves with dose modification. However, if neutropenia is severe, persistent, or recurrent despite dose adjustments, a bone marrow aspirate or biopsy may be warranted to rule out other underlying causes of myelosuppression and to assess the degree of hematopoietic suppression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Neutropenia (VCOG Grade 1-2) in an asymptomatic animal | This compound's effect on granulopoiesis | - Continue this compound at the current dose with increased monitoring frequency (e.g., CBC twice weekly). - If the neutrophil count continues to decline, consider a dose reduction. |
| Severe Neutropenia (VCOG Grade 3-4) or Neutropenia with Clinical Signs (e.g., fever, lethargy) | Significant myelosuppression due to this compound | - Immediately and temporarily discontinue this compound administration.[3][4] - Perform a thorough clinical examination and consider blood cultures if the animal is febrile. - Initiate broad-spectrum antibiotics if febrile neutropenia is suspected. - Once the neutrophil count recovers to >1,000-1,500/μL and clinical signs resolve, restart this compound at a reduced dose (decrease by 0.5 mg/kg).[2][3][4] |
| Recurrent Neutropenia Despite Dose Reduction | Individual animal sensitivity to this compound | - Consider a further dose reduction or a change in the dosing schedule (e.g., from every other day to three times a week). - If severe neutropenia persists even at lower doses, discontinuation of this compound may be necessary. - A bone marrow evaluation may be considered to investigate the extent of myelosuppression. |
| Concurrent Cytopenias (e.g., anemia, thrombocytopenia) | Broader myelosuppressive effects of this compound | - Temporarily discontinue this compound.[3] - Monitor CBC closely. - Once all cell lines have recovered to acceptable levels, consider restarting this compound at a significantly reduced dose or discontinuing the treatment. |
Data Presentation
Table 1: VCOG-CTCAE v2 Grading for Neutropenia
| Grade | Neutrophil Count (/μL) | Clinical Description |
| 1 | 1,500 - < Lower Limit of Normal | Mild decrease; asymptomatic |
| 2 | 1,000 - 1,499 | Moderate decrease; asymptomatic |
| 3 | 500 - 999 | Severe decrease; may require intervention |
| 4 | < 500 | Life-threatening; immediate intervention required |
| 5 | - | Death |
Table 2: Incidence of Neutropenia in Dogs Treated with this compound (Monotherapy)
| This compound Dose (mg/kg) | Dosing Schedule | Number of Dogs | Incidence of Neutropenia (Any Grade) | Reference |
| 3.25 | Every Other Day | 30 | 21% | [6] |
| 2.5 - 2.75 | Every Other Day | 40 | Not specified, but rates of neutropenia were substantially lower than the label dose. | |
| Median 2.5 | Three times a week | 38 | 13.2% (combined with chlorambucil) | [6] |
| 2.1 - 2.8 | Every Other Day | 23 | Trend of dose-dependent increase in neutropenia (p=0.08) | [7] |
Table 3: this compound Dose Adjustment Guidelines for Neutropenia
| Neutrophil Count (/μL) | Clinical Signs | Action |
| > 1,000 | Absent | Maintain current this compound dose.[4] |
| ≤ 1,000 | Absent | Temporarily discontinue this compound.[3][4] |
| Any level | Fever or other signs of infection | Temporarily discontinue this compound and initiate supportive care.[4] |
| Resolution | Neutrophil count > 1,000/μL and clinical signs resolved | Resume this compound at a reduced dose (decrease by 0.5 mg/kg).[2][4] |
Experimental Protocols
1. Complete Blood Count (CBC) Monitoring
-
Sample Collection: Collect 0.5-1.0 mL of whole blood into an EDTA (purple top) tube.
-
Analysis: Perform a CBC using a validated automated hematology analyzer. A manual blood smear evaluation by a trained technician or pathologist is recommended to confirm the automated neutrophil count and assess neutrophil morphology.
-
Frequency:
-
Baseline: Prior to initiating this compound treatment.
-
Initial Phase (First 6 weeks): Weekly.
-
Maintenance Phase: Every 6 weeks, or more frequently if dose adjustments are made or if the animal has a history of neutropenia.
-
2. Bone Marrow Aspiration and Analysis
-
Indications: Severe, persistent, or recurrent neutropenia despite dose modification.
-
Procedure:
-
The animal should be sedated or under general anesthesia.
-
Common aspiration sites in dogs include the proximal humerus and the iliac crest.
-
Aseptically prepare the site.
-
Use a bone marrow aspiration needle to penetrate the cortex and enter the marrow cavity.
-
Aspirate a small amount of marrow and prepare smears on glass slides.
-
-
Analysis: A veterinary clinical pathologist should evaluate the smears for cellularity, the myeloid-to-erythroid ratio, and the presence and morphology of all hematopoietic lineages.
3. Management with Granulocyte Colony-Stimulating Factor (G-CSF)
-
Note: The use of G-CSF for this compound-induced neutropenia is off-label and should be considered on a case-by-case basis for severe or life-threatening neutropenia. Recombinant human G-CSF (rhG-CSF) can be used, but the potential for antibody formation with prolonged use should be considered.
-
Protocol (adapted from chemotherapy-induced neutropenia guidelines):
-
Dosage: 5-10 μg/kg, administered subcutaneously, once daily.
-
Initiation: Begin administration when severe (Grade 4) neutropenia is detected.
-
Monitoring: Perform daily CBCs to monitor the neutrophil response.
-
Discontinuation: Discontinue G-CSF when the neutrophil count has recovered to within the normal range for 2-3 consecutive days.
-
Visualizations
Caption: this compound inhibits KIT signaling in hematopoietic stem cells.
Caption: Workflow for monitoring and managing this compound-induced neutropenia.
References
- 1. Identification of the two KIT isoforms and their expression status in canine hemangiosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Sorry - 221903 [medicines.health.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and this compound Phosphate (Palladia®) in Dogs with Spontaneous Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-glycoprotein and Toceranib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of P-glycoprotein (P-gp) on Toceranib efflux and resistance.
Frequently Asked Questions (FAQs)
Q1: Why is P-glycoprotein investigated as a potential mechanism of resistance to this compound?
A1: P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, is an ATP-dependent efflux pump that can actively transport a wide range of xenobiotics, including many chemotherapeutic agents, out of cells. This reduces the intracellular drug concentration and can lead to multidrug resistance (MDR). While direct evidence for this compound is limited, its structural analog, Sunitinib, has been identified as a P-gp substrate.[1][2] Therefore, investigating P-gp as a potential pathway-independent mechanism of resistance to this compound is a logical step in understanding treatment failure.
Q2: What do the current in vitro studies show about the role of P-gp in acquired this compound resistance?
A2: A key study on a canine mast cell tumor (C2) cell line and its this compound-resistant sublines (TR1, TR2, TR3) found that acquired resistance was not primarily due to P-gp-mediated efflux.[2] While P-gp was expressed in both sensitive and resistant cells, there were no significant differences in its expression level. Furthermore, functional assays showed minimal P-gp activity in all cell lines.[2] The primary resistance mechanisms identified in this model were related to secondary mutations in the drug's target, c-kit.[2][3]
Q3: Is there evidence of P-gp-mediated resistance for similar tyrosine kinase inhibitors?
A3: Yes. In contrast to the findings with this compound in mast cell tumors, a study on human microvessel endothelial cells (HMEC-1) made resistant to Sunitinib (a structural analog of this compound) showed a significant upregulation of P-gp.[1][4] The resistant cells (HMEC-su) exhibited a 2.32-fold higher IC50 for Sunitinib and a 3.61-fold increase in P-gp protein levels compared to the parental cells.[1][4] This highlights that P-gp can be a valid resistance mechanism for this class of drugs, and its importance may be cell-type dependent.
Q4: How can I determine if P-gp is functional in my cell line?
A4: A functional P-gp assay, such as a rhodamine 123 or calcein-AM efflux assay, is the most direct method. These fluorescent dyes are known P-gp substrates. Cells with active P-gp will efflux the dye, resulting in lower intracellular fluorescence. This efflux can be blocked by a P-gp inhibitor, such as verapamil or cyclosporin A, which would lead to an increase in intracellular fluorescence.[5][6] A significant shift in fluorescence in the presence of an inhibitor indicates functional P-gp.
Troubleshooting Guides
Issue 1: No significant difference in P-gp expression is observed between my this compound-sensitive and -resistant cell lines via Western blot.
-
Possible Cause 1: P-gp is not the primary mechanism of resistance.
-
Solution: As seen in published studies, resistance to this compound can be driven by on-target modifications, such as secondary mutations in the c-kit kinase domain, or overexpression of the target protein.[2][3] Consider sequencing the c-kit gene in your sensitive and resistant lines to investigate this possibility.
-
-
Possible Cause 2: P-gp function, not just expression level, is altered.
-
Solution: Even with similar protein levels, P-gp activity could be modulated by other factors. It is crucial to perform a functional assay (e.g., rhodamine 123 efflux) to assess the pump's activity directly.
-
-
Possible Cause 3: Technical issues with the Western blot.
-
Solution: Ensure your antibody is validated for the species you are studying. Use a positive control cell line known to overexpress P-gp (e.g., MDCK-MDR1, KB-V1) and a negative control.[7] Confirm equal protein loading by probing for a housekeeping protein like β-actin or GAPDH.
-
Issue 2: My rhodamine 123 efflux assay shows low or no P-gp activity in my resistant cells.
-
Possible Cause 1: The cells have minimal functional P-gp.
-
Solution: This is a valid biological result. If there is no significant increase in fluorescence after adding a P-gp inhibitor like verapamil, it confirms that P-gp-mediated efflux is not a major factor in these cells.[2] This result, combined with a high resistance index, strongly suggests alternative resistance mechanisms.
-
-
Possible Cause 2: The concentration of the P-gp inhibitor is suboptimal.
-
Solution: Perform a dose-response experiment with your P-gp inhibitor to determine the optimal concentration for blocking efflux without causing cytotoxicity.
-
-
Possible Cause 3: The incubation times are not optimized.
-
Solution: The time for dye loading and efflux can vary between cell lines. Perform a time-course experiment to determine the optimal incubation periods for your specific cells. Cell types with high P-gp expression may efflux the dye in as little as 15 minutes, while those with lower expression may require longer.
-
Data Presentation
Table 1: this compound and Sunitinib Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 Concentration | Resistance Index (Fold Change) | Reference |
| Canine Mast Cell Tumor | ||||
| C2 (Parental) | This compound | < 10 nM | - | [2][3] |
| TR1, TR2, TR3 (Resistant) | This compound | > 1,000 nM | > 100-fold | [2][3] |
| Human Endothelial Cells | ||||
| HMEC-1 (Parental) | Sunitinib | ~7.2 µM | - | [1][4] |
| HMEC-su (Resistant) | Sunitinib | ~16.7 µM | 2.32-fold | [1][4] |
Table 2: P-glycoprotein (P-gp) Expression and Function Summary
| Cell Line | P-gp Expression (Western Blot vs. Parental) | P-gp Function (Rhodamine 123 Efflux Assay) | Reference |
| Canine Mast Cell Tumor | |||
| C2, TR1, TR2, TR3 | No significant difference | Minimal functional P-gp; no significant fluorescence shift with verapamil. | [2] |
| Human Endothelial Cells | |||
| HMEC-su | ~3.6-fold increase | Increased efflux capacity (qualitative); resistance partially reversed by P-gp inhibitors. | [1][4] |
Experimental Protocols & Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow to investigate the role of P-gp in this compound resistance.
P-glycoprotein Efflux Mechanism
This diagram shows the basic mechanism of P-gp-mediated drug efflux from a cancer cell.
Detailed Methodologies
Drug Sensitivity / Cytotoxicity Assay (Alamar Blue Method)
This protocol is used to determine the IC50 (the concentration of drug that inhibits cell growth by 50%) of this compound.
-
Cell Plating: Seed parental and resistant cells in triplicate in 96-well plates at a density of approximately 2,000-5,000 cells per well. Include wells with media only for a background control.
-
Drug Treatment: After allowing cells to adhere (if applicable), treat them with a serial dilution of this compound phosphate. Concentrations may range from 0.1 nM to 10,000 nM. Include untreated wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Add Alamar Blue reagent (or a similar resazurin-based reagent) to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubation: Incubate for an additional 4-6 hours, or until a color change is apparent.
-
Measurement: Measure fluorescence or absorbance using a plate reader (e.g., 560 nm excitation / 590 nm emission for fluorescence).
-
Analysis: After subtracting the background, normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Western Blotting for P-glycoprotein Expression
This protocol details the detection and relative quantification of P-gp protein.
-
Protein Extraction: Lyse cells from sensitive, resistant, and positive control lines using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a 7.5% SDS-PAGE gel and run until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to P-gp overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the P-gp band intensity to a loading control (e.g., β-actin) to compare relative expression levels between cell lines.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This protocol assesses the functional activity of the P-gp efflux pump.
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: For the "inhibited" samples, pre-incubate one aliquot of cells with a P-gp inhibitor (e.g., 50 µg/mL verapamil) for 30 minutes at 37°C.[2] An equal volume of vehicle is added to the "uninhibited" control aliquot.
-
Dye Loading: Add the fluorescent substrate rhodamine 123 (e.g., to a final concentration of 3 µM) to all samples and incubate for 1 hour at 37°C, protected from light.[2]
-
Efflux Phase: Centrifuge the cells, remove the rhodamine-containing media, and resuspend the cells in fresh, pre-warmed, dye-free media. The "inhibited" samples should be resuspended in media containing the P-gp inhibitor.
-
Incubation: Incubate the cells at 37°C for 1 hour to allow for active efflux of the dye.
-
Harvest and Wash: Place cells on ice to stop the efflux. Wash the cells with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FL1 channel). A higher mean fluorescence intensity (MFI) indicates greater dye accumulation (and thus, lower P-gp activity).
-
Analysis: Compare the MFI of the resistant cells with and without the P-gp inhibitor. A significant rightward shift in the fluorescence histogram in the presence of the inhibitor indicates functional P-gp activity. Compare this to the results from the parental, sensitive cell line.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Toceranib Dose-Dependent Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent toxicity of Toceranib observed in long-term studies. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism involves competitively blocking the ATP-binding site of several RTKs, including KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1][2] This inhibition disrupts downstream signaling pathways, leading to a dual effect of direct anti-proliferative action on tumor cells and an anti-angiogenic effect by cutting off the tumor's blood supply.[3][4]
Q2: What are the most common dose-limiting toxicities observed in long-term this compound studies?
A2: The most frequently reported dose-limiting toxicities are gastrointestinal (GI) in nature.[2] These include anorexia, vomiting, diarrhea, and GI bleeding.[5][6] Myelosuppression, particularly neutropenia, is also a significant concern.[5]
Q3: Is there a difference in the toxicity profile between the maximum tolerated dose (MTD) and lower, more frequent dosing regimens?
A3: Yes. Studies have shown that administering this compound at doses below the labeled MTD of 3.25 mg/kg every other day (EOD) can significantly reduce the adverse event profile.[7][8] Dosing regimens in the range of 2.4-2.9 mg/kg EOD, or on a Monday-Wednesday-Friday schedule, have been associated with fewer and less severe toxicities while maintaining plasma concentrations considered sufficient for biological activity.[5][7][9]
Q4: How should this compound tablets be handled and administered in a research setting?
A4: this compound is a potent anti-cancer agent and requires careful handling. Tablets should not be split or crushed.[10][11] Personnel should wear gloves when handling the medication.[10][12] Due to the potential for the drug to be present in bodily waste, appropriate personal protective equipment should be used when handling urine, feces, or vomit from treated subjects for at least a few days after administration.[10][13]
Q5: Are there known drug interactions with this compound?
A5: this compound is primarily metabolized by the cytochrome P450 hepatic enzyme system (CYP3A4).[2][14] Therefore, co-administration with strong inhibitors or inducers of the CYP3A4 system should be approached with caution as it may alter the plasma concentration of this compound, potentially increasing toxicity or reducing efficacy.[2] Caution is also advised when using this compound with other drugs known to cause GI upset (like NSAIDs or steroids) or myelosuppression.[11][13]
Troubleshooting Guide
Issue 1: Subject is experiencing severe vomiting and diarrhea (Grade 3-4) after initiating this compound.
-
Immediate Action: Discontinue this compound treatment immediately.[11]
-
Supportive Care: Initiate supportive care, which may include anti-emetics (e.g., maropitant) and anti-diarrheals. Fluid therapy may be necessary to correct dehydration and electrolyte imbalances.
-
Protocol Adjustment: Once the subject has recovered and the adverse event has resolved to Grade 1 or less, consider restarting this compound at a reduced dose. A dose reduction of 0.5 mg/kg is a common starting point.[15] Alternatively, the dosing interval can be increased.
-
Prophylactic Measures: For future subjects, or upon re-initiation of treatment, prophylactic administration of antacids (e.g., famotidine, omeprazole) can be considered to mitigate GI toxicity.[11][16]
Issue 2: Routine bloodwork reveals a significant drop in neutrophil count (Neutropenia).
-
Assess Severity: Grade the neutropenia according to a standardized system like the VCOG-CTCAE.
-
Action for Moderate/Severe Neutropenia (Grade 3-4): Treatment with this compound should be interrupted.[5] Monitor the complete blood count (CBC) regularly until the neutrophil count recovers.
-
Action for Mild Neutropenia (Grade 1-2): For mild cases, treatment may continue but with more frequent CBC monitoring. If the count continues to drop, a dose reduction or treatment holiday is warranted.[1]
-
Re-initiation: Once the neutrophil count has recovered, treatment can be resumed, often at a lower dose to prevent recurrence.[15]
Issue 3: Subject develops elevated liver enzymes (ALT/AST).
-
Assess Severity: Grade the hepatotoxicity.
-
Management: For mild (Grade 1-2) elevations, treatment can often continue with close monitoring of liver function.[17] For severe (Grade 3-4) elevations, this compound should be discontinued until the values improve.[15]
-
Dose Adjustment: If treatment is re-initiated after recovery, a dose reduction is recommended.[15] Concomitant use of hepatoprotective agents may be considered, though this should be carefully evaluated within the context of the study protocol.
Quantitative Data on Dose-Dependent Toxicity
Table 1: Comparison of Adverse Events at Different this compound Dosing Levels in Dogs.
| Adverse Event | Labeled Dose (3.25 mg/kg EOD)[6] | Lower Dose (2.5 - 2.9 mg/kg EOD)[6][7] |
| Gastrointestinal | ||
| Anorexia | Common (20.5% in one study) | Reduced incidence |
| Diarrhea | Common (30.8% in one study) | Reduced incidence and severity |
| Vomiting | Common (5.13% in one study) | Reduced incidence |
| Hematological | ||
| Neutropenia | Commonly experienced | Substantially reduced profile |
| Anemia | Commonly experienced | Substantially reduced profile |
| Biochemical | ||
| ALT Elevation | Reported (27.6% in one study) | Reduced incidence (22.5% in one study) |
| Creatinine Elevation | Reported (13.8% in one study) | Reduced incidence |
Note: Percentages are drawn from specific retrospective studies and may vary. The general trend indicates a more favorable safety profile at lower doses.[6][7]
Experimental Protocols
Protocol: Long-Term Toxicity Assessment of this compound in a Canine Model
-
Subject Selection: Healthy adult dogs or dogs with specific tumor types, weighing at least 5 kg.[12] Subjects should have adequate organ function as determined by baseline bloodwork (CBC, serum chemistry) and urinalysis. A washout period of at least 7 days from previous chemotherapy is required.[1]
-
Dosing and Administration: this compound is administered orally, every other day (EOD).[7] Tablets should be given whole and not split.[10] Dosing can be initiated at a specific level (e.g., 2.75 mg/kg) and adjusted based on observed toxicity.
-
Monitoring and Data Collection:
-
Weekly (First 6 weeks): Conduct a full physical examination and collect owner-reported observations of clinical signs.[15]
-
Bi-weekly/Monthly: Perform CBC, serum chemistry panel, and urinalysis to monitor for hematological, hepatic, and renal toxicity.[12]
-
Toxicity Grading: All adverse events should be graded using a standardized system, such as the Veterinary Cooperative Oncology Group – Common Terminology Criteria for Adverse Events (VCOG-CTCAE).[1][18]
-
-
Dose Modification Rules:
-
For Grade 3 or 4 non-hematological toxicities or Grade 4 hematological toxicities, treatment should be discontinued until resolution to ≤ Grade 1. Treatment may then be re-initiated at a 0.5 mg/kg lower dose.[15]
-
For Grade 2 persistent toxicities, a dose interruption or reduction may be considered to improve subject tolerance.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits key RTKs, blocking signals for cell growth and angiogenesis.
Experimental Workflow for Managing Adverse Events
Caption: Workflow for grading and managing adverse events during this compound studies.
References
- 1. Toxicity and response in cats with neoplasia treated with this compound phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation of Combination Vinblastine and this compound Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synergistic Effect of this compound and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the adverse event profile and pharmacodynamics of this compound phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the adverse event profile and pharmacodynamics of this compound phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound phosphate | VCA Animal Hospitals [vcahospitals.com]
- 11. wendyblount.com [wendyblount.com]
- 12. This compound (Palladia®) for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 13. auravet.com [auravet.com]
- 14. researchgate.net [researchgate.net]
- 15. ec.europa.eu [ec.europa.eu]
- 16. Long-term Treatment with this compound Phosphate in a Dog with Metastatic Primary Pulmonary Adenocarcinoma [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and this compound Phosphate (Palladia®) in Dogs with Spontaneous Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Toceranib vs. Sunitinib: A Comparative Analysis of Efficacy in Renal Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Toceranib and Sunitinib, two multi-targeted receptor tyrosine kinase (RTK) inhibitors, in the context of renal carcinoma. While Sunitinib is a well-established therapeutic for human renal cell carcinoma (RCC), data for this compound in this specific indication is primarily derived from veterinary oncology. This document aims to objectively present the available experimental data for both compounds, facilitating a scientific comparison of their potential anti-cancer activities in renal carcinoma models.
Mechanism of Action: Targeting Key Angiogenesis Pathways
Both this compound and Sunitinib are potent inhibitors of split-kinase family RTKs, playing crucial roles in tumor angiogenesis and proliferation. Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking the signaling of these receptors, both drugs effectively inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.[1][2]
Below is a diagram illustrating the targeted signaling pathways.
Caption: Targeted signaling pathways of this compound and Sunitinib.
Preclinical Efficacy Data
Sunitinib: In Vitro and In Vivo Efficacy in Human Renal Cell Carcinoma
Sunitinib has been extensively studied in various human RCC cell lines and xenograft models, demonstrating significant anti-tumor activity.
Table 1: In Vitro Efficacy of Sunitinib in Human RCC Cell Lines
| Cell Line | IC50 (µM) | Reference |
| 786-O | 4.6 | [3] |
| ACHN | 1.9 | [3] |
| Caki-1 | 2.8 | [3] |
| Caki-2 | ~3.0 | [4] |
Table 2: In Vivo Efficacy of Sunitinib in Human RCC Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| A-498 | 40 mg/kg/day | Significant tumor growth inhibition and decreased microvessel density | [5] |
| RP-R-01 | 40-80 mg/kg/day | Dose-dependent tumor growth inhibition | [6] |
| RP-R-02 | 40-80 mg/kg/day | Dose-dependent tumor growth inhibition | [6] |
This compound: Efficacy Data in Renal Carcinoma Models
This compound's development has been primarily in veterinary medicine. While it shares mechanistic similarities with Sunitinib, its efficacy in human RCC models has not been extensively reported.[1] A case report in a dog with metastatic RCC showed partial remission of pulmonary nodules following this compound administration, suggesting potential activity against this cancer type.[2]
Table 3: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Ki (nM) | Reference |
| VEGFR2 (Flk-1/KDR) | 6 | [7][8] |
| PDGFRβ | 5 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for in vitro and in vivo studies evaluating the efficacy of tyrosine kinase inhibitors in renal carcinoma models.
In Vitro Cell Proliferation Assay (WST-1 Assay)
-
Cell Culture: Human renal carcinoma cell lines (e.g., 786-O, ACHN, Caki-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Sunitinib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
WST-1 Reagent Addition: WST-1 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Tumor Model
The following diagram outlines a typical workflow for an in vivo xenograft study.
Caption: A generalized workflow for in vivo xenograft studies.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human RCC cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, Sunitinib at various doses). The drug is typically administered orally once daily.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry to assess microvessel density (CD31 staining) and apoptosis (TUNEL assay).
Conclusion
Sunitinib has demonstrated robust preclinical efficacy against human renal cell carcinoma in both in vitro and in vivo models. Its mechanism of action, primarily through the inhibition of VEGFR and PDGFR signaling, leads to significant anti-angiogenic and anti-proliferative effects.
This compound, a structurally and mechanistically similar compound, has shown promise in veterinary oncology, including a reported response in a case of canine renal cell carcinoma.[2] However, a direct comparison of its efficacy to Sunitinib in human renal carcinoma models is hampered by the lack of published preclinical data. Future studies directly comparing these two agents in human RCC cell lines and xenograft models would be invaluable to fully elucidate their relative potential in this disease setting. Researchers are encouraged to consider this compound as a potential therapeutic candidate for renal carcinoma, warranting further investigation to establish its efficacy and safety profile in human models.
References
- 1. Preliminary evidence for biologic activity of this compound phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case report: Adjuvant therapy with this compound for an incompletely resected renal cell carcinoma with suspected pulmonary metastasis in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Toceranib vs. Masitinib: A Comparative Analysis for the Treatment of Mast Cell Tumors
In the landscape of targeted therapies for canine mast cell tumors (MCTs), two prominent tyrosine kinase inhibitors, Toceranib phosphate (Palladia®) and Masitinib mesylate (Masivet®/Kinavet®), have emerged as crucial treatment options. Both drugs function by inhibiting key signaling pathways involved in the proliferation and survival of neoplastic mast cells, primarily by targeting the KIT receptor tyrosine kinase. This guide provides a detailed comparative study of this compound and Masitinib, presenting experimental data, outlining clinical trial protocols, and visualizing their mechanisms of action to aid researchers, scientists, and drug development professionals in understanding their respective roles in veterinary oncology.
Mechanism of Action and Signaling Pathways
Both this compound and Masitinib are small molecule inhibitors that competitively bind to the ATP-binding pocket of receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cell growth and survival.[1] While both drugs target the KIT receptor, a key driver in a subset of MCTs, their kinase inhibition profiles differ.
This compound is a multi-kinase inhibitor, targeting not only KIT but also Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This broader spectrum of activity suggests that this compound may exert its anti-tumor effects through both direct inhibition of mast cell proliferation (via KIT) and by disrupting tumor angiogenesis (via VEGFR and PDGFR).
Masitinib is described as a more selective inhibitor, with its primary targets being KIT, PDGFR, and the intracellular kinase Lyn.[4] Its potent inhibition of KIT is central to its efficacy against MCTs harboring activating KIT mutations.
Below are diagrams illustrating the signaling pathways affected by each drug.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical trials of this compound and Masitinib. It is important to note that these data are from separate studies and not from a head-to-head comparative trial, which may limit direct comparison due to potential differences in study populations and designs.
Table 1: Efficacy of this compound and Masitinib in Canine Mast Cell Tumors
| Parameter | This compound (Palladia®)[5] | Masitinib (Masivet®)[6][7] |
| Study Design | Multi-center, placebo-controlled, double-blind, randomized | Double-blind, randomized, placebo-controlled phase III |
| Patient Population | Dogs with recurrent Grade II or III MCTs | Dogs with non-metastatic recurrent or non-resectable Grade II or III MCTs |
| Number of Dogs | 145 (86 this compound, 59 Placebo initially) | 202 (161 Masitinib, 41 Placebo) |
| Objective Response Rate (ORR) | 42.8% (all dogs receiving this compound) | 50% in one study[8] |
| Time to Tumor Progression (TTP) | Median TTP > 6 weeks (this compound) vs. 3 weeks (Placebo) in blinded phase | Median TTP of 118 days (Masitinib) vs. 75 days (Placebo)[7] |
| Overall Survival (OS) | Not the primary endpoint of the pivotal study | Median OS of 617 days (Masitinib) vs. 322 days (Placebo) in a long-term follow-up study |
Table 2: Common Adverse Events Associated with this compound and Masitinib
| Adverse Event | This compound (Palladia®) | Masitinib (Masivet®)[6] |
| Gastrointestinal | Diarrhea, vomiting, anorexia, gastrointestinal bleeding | Diarrhea, vomiting (most common) |
| Hematological | Neutropenia, anemia | Decreased red and/or white blood cells |
| Biochemical | Elevated liver enzymes | Increased liver enzymes, kidney toxicity |
| Other | Lameness, weight loss, lethargy | Lethargy, anorexia |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials of this compound and Masitinib are outlined below to provide insight into the experimental design and procedures.
This compound Phosphate (Palladia®) Pivotal Clinical Trial Protocol[5]
-
Study Design: A multi-center, placebo-controlled, double-blind, randomized clinical trial.
-
Inclusion Criteria: Dogs with recurrent Patnaik grade II or III cutaneous mast cell tumors with or without regional lymph node involvement.
-
Treatment Protocol:
-
Dogs were randomized to receive either this compound phosphate at a dose of 3.25 mg/kg or a placebo orally every other day for a 6-week blinded phase.
-
Following the blinded phase, dogs in the placebo group that experienced disease progression were offered open-label this compound.
-
-
Monitoring:
-
Tumor measurements were taken at baseline and at regular intervals to assess response.
-
Bloodwork (complete blood count and serum chemistry) and urinalysis were monitored for adverse events.
-
-
Endpoints:
-
The primary endpoint was the objective response rate (ORR) at the end of the 6-week blinded phase.
-
Secondary endpoints included time to tumor progression (TTP) and safety.
-
Masitinib Mesylate (Masivet®) Phase 3 Clinical Trial Protocol[6][9]
-
Study Design: A double-blind, randomized, placebo-controlled phase III clinical trial.
-
Inclusion Criteria: Dogs with non-metastatic, recurrent or non-resectable grade II or III mast cell tumors. Dogs with or without prior treatment were included.
-
Treatment Protocol:
-
Dogs were administered either Masitinib at a dose of 12.5 mg/kg orally once daily or a placebo.
-
The study was divided into an induction phase and a maintenance phase.
-
-
Monitoring:
-
Tumor progression, overall survival, and objective response at 6 months were assessed.
-
Regular physical examinations and bloodwork were conducted to monitor for toxicity.
-
-
Endpoints:
-
The primary endpoint was time-to-tumor progression (TTP).
-
Secondary endpoints included overall survival, objective response, and safety.
-
Discussion and Conclusion
Both this compound and Masitinib have demonstrated efficacy in the treatment of canine mast cell tumors and represent significant advancements in veterinary oncology. The choice between these two drugs may depend on several factors, including the specific characteristics of the tumor (e.g., KIT mutation status), the dog's overall health, and the clinician's experience with each agent.
Ultimately, the decision to use this compound or Masitinib should be made on a case-by-case basis, taking into account all available clinical data and the specific needs of the patient. Further head-to-head comparative studies are warranted to provide more definitive guidance on the optimal use of these targeted therapies in the management of canine mast cell tumors.
References
- 1. Investigation of the Theragnostic Role of KIT Expression for the Treatment of Canine Mast Cell Tumors with Tyrosine Kinase Inhibitors [mdpi.com]
- 2. Safety Evaluation of Combination Vinblastine and this compound Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors as an alternative treatment in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ab-science.com [ab-science.com]
- 7. Masitinib is safe and effective for the treatment of canine mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical, histological, immunohistochemical and genetic factors associated with measurable response of high-risk canine mast cell tumours to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Toceranib and Doxorubicin: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for the combination therapy of Toceranib and Doxorubicin. It is intended to inform researchers and drug development professionals on the scientific rationale, efficacy, and experimental basis for combining these two anti-cancer agents. While direct, head-to-head preclinical studies in traditional laboratory models are limited, this guide synthesizes findings from veterinary clinical trials—which serve as a valuable preclinical model for human cancers—and analogous studies involving similar tyrosine kinase inhibitors.
Mechanisms of Action: A Dual-Pronged Attack
The combination of this compound and Doxorubicin leverages distinct and complementary mechanisms of action to target cancer cells.
This compound Phosphate (Palladia®) is a multi-targeted receptor tyrosine kinase inhibitor (TKI).[1][2] It competitively blocks the ATP binding site of several key receptors involved in tumor growth, proliferation, and angiogenesis, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibits the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[3]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Disrupts signaling pathways involved in cell growth and division.[3]
-
c-Kit (Stem Cell Factor Receptor): Blocks a critical signaling pathway in certain tumor types, such as mast cell tumors, leading to direct anti-tumor effects.[1][3]
Doxorubicin is a well-established chemotherapeutic agent with multiple anticancer mechanisms:[4]
-
DNA Intercalation: Doxorubicin inserts itself into the DNA double helix, which obstructs DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme after the DNA chain has been broken for replication. This prevents the DNA double helix from being resealed, thereby halting the replication process.[4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals that cause damage to cellular components like DNA and cell membranes, leading to apoptosis.[4]
The synergistic potential of this combination lies in this compound's ability to inhibit pro-survival signaling and angiogenesis, potentially rendering cancer cells more susceptible to the DNA-damaging effects of Doxorubicin. Furthermore, some TKIs have been shown to reverse multidrug resistance, which can be a significant limitation of Doxorubicin therapy.[5]
Signaling Pathway Diagrams
Caption: this compound inhibits key receptor tyrosine kinases at the cell surface.
Caption: Doxorubicin induces cell death through DNA damage and oxidative stress.
Preclinical Efficacy and Safety Data
In Vivo Study: Combination Therapy in Canine Patients
A phase I clinical trial was conducted to determine the maximally tolerated dose (MTD) and safety profile of concurrently administered this compound and Doxorubicin in dogs with various malignancies.[6]
| Parameter | Finding | Citation |
| Animal Model | Pet dogs with naturally occurring tumors | [6] |
| This compound Dose | Maintained at or near 2.75 mg/kg, orally, every other day | [6] |
| Doxorubicin Dose | Escalating dosage, administered every 21 days | [6] |
| Maximally Tolerated Dose (MTD) | 25 mg/m² of Doxorubicin every 21 days with this compound at 2.75 mg/kg every other day | [6] |
| Dose-Limiting Toxicity | Neutropenia | [6] |
| Other Adverse Events | The combination was well tolerated with no excessive gastrointestinal toxicity or novel adverse events noted. | [6] |
| Anti-Tumor Activity | Anti-tumor activity was observed in the majority of cases. | [6] |
In Vitro Studies with Analogous Tyrosine Kinase Inhibitors
To supplement the direct data, studies on other TKIs with similar targets to this compound, when combined with Doxorubicin, suggest a strong potential for synergistic or additive effects in vitro.
| TKI | Cancer Type / Cell Lines | Key Findings | Citation |
| Sunitinib (structurally similar to this compound) | Triple-Negative Breast Cancer (MDA-MB-231, Doxorubicin-resistant) | Showed a synergistic effect in Doxorubicin-resistant cells, suggesting a promising strategy to overcome drug resistance. | [4] |
| Imatinib | Breast Cancer (MDA-MB-231, MCF-7) | The combination led to an additive effect on cell growth inhibition and a further reduction in cell migration compared to single agents. | [7] |
| Masitinib | Canine Oral Fibrosarcoma (MBSa1, CoFSA) | The combination with Doxorubicin yielded synergistic reductions in cell viability for both cell lines. | [8] |
These analogous studies provide a strong rationale for the expected synergistic activity of this compound and Doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols based on the available literature.
In Vitro Synergy Assessment (Representative Protocol)
This protocol is a composite based on methodologies used for testing TKI and Doxorubicin combinations.[4][7]
-
Cell Lines: Select relevant cancer cell lines (e.g., canine mastocytoma C2 for this compound-specific studies, or human cancer cell lines like MDA-MB-231 for broader applicability).
-
Cell Culture: Culture cells in appropriate media and conditions (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator).
-
Drug Preparation: Prepare stock solutions of this compound Phosphate and Doxorubicin Hydrochloride in a suitable solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.
-
Cell Viability Assay (MTT):
-
Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound alone, Doxorubicin alone, and in combination at a constant ratio for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the effect of the combination using the Combination Index (CI) method based on the Chou-Talalay methodology. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Safety and Efficacy Study (Canine Clinical Trial Protocol)
This protocol is based on the published phase I dose-finding study.[6]
-
Subject Enrollment: Enroll client-owned dogs with a confirmed diagnosis of a malignant tumor for which standard therapies are not available or have failed. Obtain informed consent from the owners.
-
Initial Assessment: Perform a complete physical examination, complete blood count (CBC), serum chemistry profile, urinalysis, and tumor measurements (e.g., using RECIST criteria) before starting treatment.
-
Treatment Regimen:
-
Administer this compound Phosphate orally at a dose of 2.75 mg/kg every other day.
-
Administer Doxorubicin intravenously every 21 days, starting at a specific dose and escalating in subsequent cohorts of animals.
-
-
Monitoring and Toxicity Assessment:
-
Monitor for adverse events using the Veterinary Cooperative Oncology Group's Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
-
Perform a CBC weekly or prior to each Doxorubicin treatment to monitor for hematological toxicities, particularly neutropenia.
-
Adjust or suspend treatment based on the severity of adverse events. The dose-limiting toxicity is defined as a specific grade of adverse event (e.g., Grade 4 neutropenia).
-
-
Efficacy Evaluation:
-
Measure tumors at baseline and at specified intervals (e.g., every 6 weeks) to assess the response to therapy (complete response, partial response, stable disease, or progressive disease).
-
-
Data Collection: Record all dosing information, adverse events, and tumor response data for each subject to determine the MTD and preliminary efficacy of the combination.
Experimental Workflow Diagram
Caption: A typical workflow for assessing drug synergy in vitro.
Conclusion
The combination of this compound and Doxorubicin presents a compelling therapeutic strategy based on their distinct and complementary mechanisms of action. While traditional preclinical data is sparse, evidence from a phase I dose-finding study in canine patients demonstrates that the combination is well-tolerated and shows anti-tumor activity.[6] Furthermore, in vitro studies with analogous tyrosine kinase inhibitors strongly support the potential for synergistic effects when combined with Doxorubicin.[4][7][8] Future research should focus on direct, controlled preclinical studies to quantify the synergistic effects in various cancer models and to elucidate the precise molecular mechanisms underlying the enhanced efficacy of this combination therapy.
References
- 1. Synergistic Effect of this compound and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lsmu.lt [lsmu.lt]
- 5. Safety Evaluation of Palladia (this compound Phosphate) in Combination with Doxorubicin - VCT Registry [veterinaryclinicaltrials.org]
- 6. Safety evaluation of combination doxorubicin and this compound phosphate (Palladia®) in tumour bearing dogs: a phase I dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
Cross-Resistance Between Toceranib and Other Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of toceranib, a multi-kinase inhibitor, in the context of acquired resistance and its cross-resistance profile with other tyrosine kinase inhibitors (TKIs). The information is supported by experimental data from in vitro studies to aid researchers in understanding the mechanisms of resistance and designing future therapeutic strategies.
Data Summary
Acquired resistance to this compound is a significant clinical challenge. Studies have demonstrated that continuous exposure of cancer cells to this compound can lead to the development of highly resistant populations. This resistance is often associated with secondary mutations in the target kinase, such as the c-KIT receptor tyrosine kinase. The following table summarizes the in vitro sensitivity (IC50 values) of a this compound-sensitive canine mast cell tumor cell line (C2) and its this compound-resistant sublines (TR1, TR2, TR3) to various TKIs.
| Drug | C2 (Parental) IC50 (nM) | TR1 (Resistant) IC50 (nM) | TR2 (Resistant) IC50 (nM) | TR3 (Resistant) IC50 (nM) |
| This compound | < 10[1][2][3][4][5] | > 1,000[1][2][3][4][5] | > 1,000[1][2][3][4][5] | > 1,000[1][2][3][4][5] |
| Imatinib | > 1,000 | > 1,000 | > 1,000 | > 1,000 |
| Masitinib | 50 | 100 | 100 | 500 |
| LY2457546 | 50 | 50 | 50 | 500 |
Data sourced from Halsey et al., BMC Veterinary Research 2014.[1][3]
The data clearly indicates a significant shift in the IC50 value for this compound in the resistant sublines, demonstrating a high level of acquired resistance. Interestingly, the resistant cell lines show variable cross-resistance to other KIT inhibitors. While resistance to imatinib was observed in the parental line and maintained in the resistant lines, sensitivity to masitinib and LY2457546 varied among the different resistant sublines. This suggests that the specific secondary mutations conferring resistance to this compound may not uniformly affect the binding of all other TKIs.
Experimental Protocols
The following methodologies were employed in the key experiments cited in this guide.
Development of this compound-Resistant Cell Lines
This compound-resistant canine mast cell tumor sublines (TR1, TR2, and TR3) were established from the parental C2 cell line, which harbors an activating mutation in c-kit.[1][2][3] The resistant sublines were generated by continuous, stepwise exposure to increasing concentrations of this compound phosphate over a period of seven months.[1][2][3][4] The cells were initially grown in concentrations of this compound ranging from 0.02 µM to 0.3 µM, with incremental increases of 0.025–0.05 µM.[4] This process selected for cells that could survive and proliferate in the presence of high concentrations of the drug.
Cell Viability and IC50 Determination
The half-maximal inhibitory concentration (IC50) for each TKI was determined using a fluorometric bioreductive assay (Alamar Blue) after a 72-hour incubation period with the respective drugs.[4] This assay measures the metabolic activity of viable cells, providing a quantitative measure of cell proliferation and, consequently, the inhibitory effect of the tested compounds.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow for developing this compound-resistant cell lines.
Caption: c-KIT signaling and the mechanism of this compound resistance.
Caption: Workflow for generating this compound-resistant cell lines.
Mechanisms of Resistance
The primary mechanism of acquired resistance to this compound identified in these studies is the development of secondary point mutations in the target kinase, c-KIT.[2][6] These mutations occur in the juxtamembrane and tyrosine kinase domains of the receptor.[1][2] For instance, the TR1 subline acquired mutations Q574R and M835T, the TR2 subline developed the K724R mutation, and the TR3 subline exhibited K580R, R584G, and A620S mutations.[2] These genetic alterations can interfere with the binding of this compound to the ATP-binding pocket of the kinase, thereby reducing its inhibitory effect. Additionally, chronic exposure to this compound has been shown to result in the overexpression of c-kit mRNA and KIT protein in resistant sublines.[1][2]
It is noteworthy that the this compound-resistant sublines retained sensitivity to conventional cytotoxic agents like vinblastine and lomustine, suggesting a lack of cross-resistance with these chemotherapy drugs.[1][2] This finding has important clinical implications, as it suggests that these agents may still be effective in patients who have developed resistance to this compound.
References
- 1. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro model of acquired resistance to this compound phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Genetic alterations of KIT during clonal expansion and subsequent acquisition of resistance to this compound in a canine mast cell tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effects of Toceranib Using CD31 Staining: A Comparative Guide
For Immediate Publication
Palo Alto, CA – In the landscape of targeted cancer therapies, the anti-angiogenic properties of receptor tyrosine kinase inhibitors (RTKIs) are of paramount interest to researchers and drug development professionals. This guide provides a comprehensive comparison of Toceranib (Palladia®) with other relevant RTKIs, focusing on the validation of their anti-angiogenic effects through CD31 staining, a key marker for endothelial cells and blood vessel quantification.
This compound, a multi-kinase inhibitor, primarily targets Split Kinase family receptors including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as Kit, the stem cell factor receptor.[1][2] By competitively blocking the ATP binding sites of these receptors, this compound impedes downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[1][2] This guide delves into the experimental validation of this mechanism, offering a comparative analysis with Sunitinib and Masitinib, two other RTKIs with overlapping targets.
Comparative Analysis of Anti-Angiogenic Efficacy
The anti-angiogenic effect of RTKIs is commonly quantified by measuring the reduction in microvessel density (MVD) within tumor tissue. CD31 is a widely accepted immunohistochemical marker for endothelial cells, and its staining allows for the visualization and quantification of blood vessels.
While direct comparative studies using CD31 staining for this compound, Sunitinib, and Masitinib in the same tumor model are limited, existing data for Sunitinib provides a strong benchmark for the expected anti-angiogenic efficacy.
| Drug | Target Receptors | Tumor Model | Change in Microvessel Density (MVD) post-treatment | Reference |
| This compound | VEGFR, PDGFR, Kit | Canine Mast Cell Tumors, various solid tumors | Decreased tumor microvessel density reported, specific quantitative data pending further studies.[3] | [3] |
| Sunitinib | VEGFR, PDGFR, Kit, c-RET, Flt-3 | Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | MVD decreased from 114 ± 10 to 72 ± 8 microvessels/mm².[1] | [1] |
| Sunitinib | Renal Cell Carcinoma | Significant decrease in MVD observed. | [4] | |
| Sunitinib | Osteosarcoma (143-B xenograft) | 45-54% reduction in MVD. | ||
| Masitinib | Kit, PDGFR, FGFR3 | Canine Mast Cell Tumors | Anti-angiogenic effects suggested, but direct CD31 MVD quantification data is not readily available.[2] | [2] |
Table 1: Comparison of Anti-Angiogenic Effects Measured by CD31 Staining.
Signaling Pathways in Angiogenesis Inhibition
This compound and its counterparts exert their anti-angiogenic effects by disrupting key signaling cascades initiated by growth factors like VEGF and PDGF. The binding of these factors to their respective receptors on endothelial cells triggers a phosphorylation cascade that ultimately promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels. This compound, by inhibiting the initial receptor phosphorylation, effectively blocks these downstream events.
Caption: this compound's Mechanism of Angiogenesis Inhibition.
Experimental Protocols
CD31 Immunohistochemistry for Microvessel Density Quantification
This protocol outlines the key steps for staining formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to quantify microvessel density.
1. Sample Preparation:
- Collect tumor biopsies and fix in 10% neutral buffered formalin for 24-48 hours.
- Process and embed tissues in paraffin wax.
- Cut 4-5 µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides in a 60°C oven for at least 30 minutes.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate sections through a series of graded ethanol solutions (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
4. Staining Procedure:
- Rinse sections in a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
- Rinse with wash buffer.
- Apply a protein block (e.g., normal goat serum) for 30-60 minutes to reduce non-specific binding.
- Incubate with the primary antibody against CD31 (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
- Rinse with wash buffer.
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- Rinse with wash buffer.
- Apply the chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) and monitor for color development.
- Rinse with distilled water to stop the reaction.
5. Counterstaining and Mounting:
- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate sections through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium and coverslip.
6. Quantification of Microvessel Density:
- Scan the stained slides using a digital slide scanner.
- Identify "hot spots" of neovascularization at low magnification.
- At high magnification (e.g., 200x or 400x), count individual CD31-positive vessels within a defined area (e.g., per mm²).
- Any stained endothelial cell or cell cluster clearly separate from adjacent microvessels is considered a single countable microvessel.
- Calculate the average MVD from multiple fields of view.
A[label="Tumor Biopsy\n(FFPE)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Sectioning (4-5 µm)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Deparaffinization &\nRehydration", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Antigen Retrieval\n(HIER)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Blocking\n(Peroxidase & Protein)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Primary Antibody\n(anti-CD31)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Secondary Antibody\n& HRP Conjugate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
H [label="Chromogen (DAB)\nDevelopment", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
I[label="Counterstaining\n(Hematoxylin)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
J [label="Dehydration, Clearing\n& Mounting", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
K [label="Image Analysis &\nMVD Quantification", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K;
}
Caption: Experimental Workflow for CD31 Staining and MVD Analysis.
Conclusion
The validation of anti-angiogenic effects is a critical component in the preclinical and clinical assessment of RTKIs like this compound. CD31 immunohistochemistry provides a robust and quantifiable method to assess the impact of these drugs on tumor neovascularization. While further studies are needed to provide direct comparative quantitative data for this compound and Masitinib against the benchmark set by Sunitinib, the underlying mechanisms of action strongly support their efficacy in reducing tumor angiogenesis. The protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of oncology drug development.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Tyrosine kinase inhibitors as an alternative treatment in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of carboplatin and this compound phosphate on serum vascular endothelial growth factor (VEGF) and metalloproteinase-9 (MMP-9) levels and survival in canine osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Toceranib: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Toceranib (Palladia®) in a research environment, ensuring the safety of personnel and compliance with regulations.
This compound is an anti-neoplastic agent that requires stringent handling and disposal procedures to mitigate risks of exposure and environmental contamination.[1] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound and related waste materials.
Handling and Personal Protective Equipment (PPE)
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment. This minimizes the risk of accidental exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Disposable, chemotherapy-rated | Prevents direct skin contact with the active pharmaceutical ingredient.[2][3] |
| Lab Coat | Disposable or dedicated | Protects personal clothing from contamination. |
| Eye Protection | Safety glasses or goggles | Shields eyes from potential splashes or aerosolized particles.[4] |
Note: Always wash hands thoroughly with soap and water after handling this compound, even when gloves have been worn.[5]
Disposal Procedures for this compound and Contaminated Waste
The disposal of this compound and any materials that have come into contact with it must be handled as hazardous waste. Local regulations for cytotoxic waste disposal must be followed.[1][5]
Unused or Expired this compound Tablets
-
Do Not Dispose in General Waste: Unused or expired this compound tablets should never be disposed of in regular trash or flushed down the drain.
-
Segregate as Hazardous Waste: Place all unused and expired tablets into a clearly labeled, sealed container designated for cytotoxic/antineoplastic waste.
-
Consult Waste Management Provider: Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Return to Supplier: In some instances, unused medication can be returned to the veterinary practice or supplier for proper disposal.[6]
Contaminated Laboratory Materials
This category includes, but is not limited to, empty vials, contaminated gloves, bench paper, pipette tips, and any other disposable materials that have come into direct contact with this compound.
-
Immediate Segregation: Place all contaminated materials into a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste" or with a similar warning.
-
Sealing for Disposal: Once the container is full, securely seal it to prevent any leakage.
-
Professional Disposal: Dispose of the sealed container through an approved hazardous waste disposal service.
Waste from In-Vivo Studies
Waste generated from animals treated with this compound, such as feces, urine, and vomit, contains byproducts of the drug and must be handled with care.[2][3]
-
Wear Appropriate PPE: Always wear disposable gloves when handling animal waste.[3]
-
Collection and Containment: Collect all waste materials and place them in a plastic bag.[7]
-
Double Bagging: It is recommended to double-bag the waste to ensure containment.[3]
-
Disposal: Dispose of the sealed bags in accordance with local regulations for cytotoxic animal waste. This may require incineration.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and contamination.
-
Evacuate and Secure the Area: Prevent personnel from entering the spill area.
-
Don Appropriate PPE: Wear gloves, a lab coat, and eye protection.
-
Contain the Spill: Use absorbent materials to contain liquid spills. For powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
Clean the Area: Pick up all contaminated materials and place them in a designated cytotoxic waste container.[8]
-
Decontaminate: Clean the spill area with an appropriate decontamination solution.
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
References
- 1. zoetisus.com [zoetisus.com]
- 2. This compound (Palladia®) for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 3. This compound Phosphate (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. auravet.com [auravet.com]
- 7. zoetisus.com [zoetisus.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
